CU-CPT-9a
Beschreibung
Eigenschaften
IUPAC Name |
4-(7-methoxyquinolin-4-yl)-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-9-12(3-6-17(11)19)14-7-8-18-16-10-13(20-2)4-5-15(14)16/h3-10,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYBTVKYLVLWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336685 | |
| Record name | 4-(7-Methoxyquinolin-4-yl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2165340-32-7 | |
| Record name | 4-(7-Methoxyquinolin-4-yl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of CU-CPT-9a on Toll-like Receptor 8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CU-CPT-9a, a potent and selective antagonist of Toll-like Receptor 8 (TLR8). It delves into the molecular interactions, signaling pathways, and functional consequences of this compound binding to TLR8, supported by quantitative data and detailed experimental protocols.
Introduction to TLR8 and the Role of this compound
Toll-like Receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA (ssRNA), often of viral or bacterial origin.[1] Upon activation by agonists like R848 or ssRNA, TLR8 undergoes a conformational change, leading to the recruitment of adaptor proteins and the initiation of a signaling cascade that culminates in the production of pro-inflammatory cytokines.[2] Dysregulation of TLR8 signaling is implicated in various inflammatory and autoimmune diseases.[3][4]
This compound is a small-molecule antagonist designed to specifically inhibit human TLR8.[2][3] Its high potency and selectivity make it a valuable tool for studying TLR8 function and a promising candidate for therapeutic development.[3][5] This guide will explore the intricate details of how this compound exerts its inhibitory effects.
Mechanism of Action: Stabilization of the Resting State
The primary mechanism of action of this compound is the stabilization of the TLR8 dimer in its inactive or "resting" state.[2] Unlike TLR8 agonists that bind and promote a conformational change to bring the two protomers into a signaling-competent arrangement, this compound binds to a unique allosteric site on the protein-protein interface of the TLR8 homodimer.[1][6] This binding event prevents the necessary conformational shift required for downstream signaling activation.[2]
Crystal structures of TLR8 complexed with this compound have revealed that the compound occupies a hydrophobic pocket between the two TLR8 protomers.[5] This interaction locks the dimer in a conformation where the C-termini are held further apart, a state that is incompatible with the recruitment of downstream signaling adaptors.[6] Isothermal titration calorimetry (ITC) experiments have confirmed that the binding of this compound derivatives prevents the subsequent binding of agonists like R848.[5]
Signaling Pathway Modulation
The stabilization of the inactive TLR8 dimer by this compound effectively blocks the entire downstream signaling cascade. Upon agonist binding, TLR8 normally recruits MyD88, which in turn leads to the phosphorylation of IRAK-4 and the activation of TRAF3.[1] This cascade ultimately results in the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.[1][5] this compound, by preventing the initial activation step, leads to a dose-dependent reduction in the phosphorylation of IRAK-4 and the nuclear translocation of the p65 component of NF-κB.[1] Notably, the expression of TRIF and IRF3, which are associated with TLR3 and TLR4 signaling, are unaffected by this compound, highlighting its specificity for the TLR8 pathway.[1][7]
Quantitative Data Summary
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell Line/System | Agonist | Reference |
| IC50 | 0.5 ± 0.1 nM | HEK-Blue™ TLR8 cells | R848 | [1][7] |
| IC50 | ~100 pM (for CU-CPT9 series) | Various cell lines | R848 | [5] |
| Kd | 21 nM | Cell-free (ITC) | - | [5] |
Table 2: Effect of this compound on Cytokine Production
| Cytokine | Cell Type | Agonist | Effect | Reference |
| TNF-α | THP-1 cells | R848 | Dose-dependent suppression | [1] |
| TNF-α | Synovial cells (OA patients) | - | Significant suppression | [1] |
| IL-6 | Human PBMCs | R848, RNA-40, violacein | Dose-dependent suppression | [8] |
| IL-1β | Human PBMCs | R848 | Blocked | [8] |
| IL-1β | CD4+ T cells | CL75, pU/pLA | Completely inhibited | [9] |
| IL-12p40 | Splenocytes (hTLR8tg/TLR7-KO mice) | ORN8L | Inhibition | [5] |
| IFN-γ | CD4+ T cells | CL75, pU/pLA | Completely inhibited | [9] |
| IL-17 | CD4+ T cells | CL75, pU/pLA | Completely inhibited | [9] |
Table 3: Selectivity of this compound
| TLR | Agonist | Effect of this compound | Cell Line | Reference |
| TLR2 | Pam2CSK4 | No significant inhibition | PBMCs | [5] |
| TLR3 | Poly(I:C) | No significant inhibition | HEK-Blue™ TLR3 | [1] |
| TLR4 | LPS | No significant inhibition | PBMCs | [5] |
| TLR5 | Flagellin | No significant inhibition | PBMCs | [5] |
| TLR7 | R848 | No significant inhibition (up to ~μM) | HEK-Blue™ TLR7 | [1][5] |
| TLR9 | ODN2006 | No significant inhibition | B cells | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
HEK-Blue™ TLR8 SEAP Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on TLR8-mediated NF-κB activation.
Protocol:
-
Cell Plating: Plate HEK-Blue™ TLR8 cells at a density of 3.5 x 105 cells/mL in a 96-well plate containing DMEM with 10% (v/v) heat-inactivated FBS.[1]
-
Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations of this compound to the cells.
-
Agonist Stimulation: Add a TLR8 agonist, such as 1 µg/mL R848, to the wells.[1]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.[1]
-
SEAP Detection:
-
Data Acquisition: Measure the optical density (OD) at 620 nm using a spectrophotometer.[10]
-
Data Analysis: Calculate the percent inhibition relative to the agonist-only control. Determine the IC50 value using a non-linear regression curve fit.
Isothermal Titration Calorimetry (ITC)
ITC is employed to measure the direct binding affinity of this compound to the TLR8 protein.
Protocol:
-
Sample Preparation:
-
Instrument Setup: Equilibrate the MicroCal iTC200 instrument to 298 K (25°C).[1]
-
Titration:
-
Load the TLR8 solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Perform an initial 0.4 µL injection followed by 18 injections of 2 µL each, with a 120-second spacing between injections.[1]
-
-
Data Analysis: Analyze the raw ITC data using software such as OriginLab to determine the dissociation constant (Kd).[1]
Cytokine Quantification by ELISA
This protocol is for measuring the effect of this compound on cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs).
Protocol:
-
Cell Culture: Culture human PBMCs at a density of 6 x 106 live cells/mL in a 96-well plate.[8]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.02, 0.2, 2, and 20 µM) and incubate for 1 hour at 37°C, 5% CO2.[8]
-
Agonist Stimulation: Add TLR8 agonists such as R848 (1 µM) or RNA-40 (5 µg/mL).[8]
-
Incubation: Incubate the plate for 20 hours.[8]
-
Supernatant Collection: Centrifuge the plate and collect the culture supernatants.
-
ELISA: Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[8]
Conclusion
This compound is a highly potent and selective antagonist of TLR8 that operates through a novel mechanism of stabilizing the receptor's inactive dimeric state. By binding to an allosteric site at the dimer interface, it prevents the conformational changes necessary for signal transduction, thereby inhibiting the entire downstream inflammatory cascade. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug developers to further investigate the therapeutic potential of targeting TLR8 with compounds like this compound in the context of autoimmune and inflammatory diseases.
References
- 1. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 4. CU-CPT9a _ TLR8 inhibitor : Invivogen 제품 소개 [dawinbio.com]
- 5. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Discovery and Synthesis of CU-CPT-9a: A Potent and Selective TLR8 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CU-CPT-9a is a potent and selective small-molecule antagonist of Toll-like receptor 8 (TLR8), a key component of the innate immune system implicated in various inflammatory and autoimmune diseases.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the structure-activity relationship (SAR) studies that led to its identification, its mechanism of action in stabilizing the resting state of the TLR8 dimer, and a detailed synthetic pathway.[2][3] Furthermore, this guide outlines the key experimental protocols for evaluating its biological activity, making it a valuable resource for researchers in immunology, medicinal chemistry, and drug development.
Discovery of this compound
The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study aimed at optimizing a novel 4-phenyl-1(2H)-phthalazinone scaffold, which was identified from a high-throughput screening (HTS) campaign for TLR8 inhibitors.[3] This effort led to the development of a series of potent antagonists, with this compound emerging as a lead compound due to its exceptional potency and selectivity.
High-Throughput Screening and Scaffold Identification
The initial HTS was conducted using a cell-based assay with HEK-Blue™ cells engineered to express human TLR8. Activation of TLR8 in these cells by an agonist, such as R848, leads to the secretion of embryonic alkaline phosphatase (SEAP), which can be readily quantified. This assay facilitated the screening of a large compound library to identify initial hits that inhibited TLR8 signaling. From this screen, the 4-phenyl-1(2H)-phthalazinone scaffold was identified as a promising starting point for chemical optimization.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the initial scaffold were undertaken to improve potency and selectivity. These SAR studies explored the impact of various substituents on the phenyl and phthalazinone rings. The optimization process ultimately led to the discovery of this compound, which incorporates a 7-methoxyquinoline (B23528) moiety at the 4-position of a 2-methylphenol. This structural arrangement proved to be optimal for high-affinity binding to TLR8.
Quantitative Biological Data
The biological activity of this compound has been extensively characterized using a variety of in vitro assays. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Value | Assay System | Reference |
| IC | 0.5 ± 0.1 nM | HEK-Blue™ hTLR8 cells (R848 agonist) | [3] |
| K | 21 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| Selectivity | >10,000-fold vs. TLR7 | HEK-Blue™ cell panel | [1] |
Synthesis Pathway of this compound
The synthesis of this compound, chemically named 4-(7-methoxyquinolin-4-yl)-2-methylphenol, is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach allows for the efficient formation of the key carbon-carbon bond between the quinoline (B57606) and phenol (B47542) rings.
Caption: Synthetic pathway of this compound via Suzuki-Miyaura coupling.
Mechanism of Action: Stabilization of the TLR8 Resting State
This compound exerts its antagonistic effect by binding to a novel allosteric site on the TLR8 homodimer.[2][3] This binding event stabilizes the receptor in its inactive, or "resting," conformation. By locking the TLR8 dimer in this state, this compound prevents the conformational changes that are necessary for agonist binding and subsequent downstream signaling activation.[2] This unique mechanism of action contributes to its high potency and selectivity.
Caption: this compound inhibits TLR8 signaling by stabilizing the resting dimer.
Detailed Experimental Protocols
Synthesis of 4-(7-methoxyquinolin-4-yl)-2-methylphenol (this compound)
Materials:
-
4-chloro-7-methoxyquinoline
-
(4-hydroxy-2-methylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 4-chloro-7-methoxyquinoline (1.0 eq), (4-hydroxy-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(7-methoxyquinolin-4-yl)-2-methylphenol.
Caption: Experimental workflow for the synthesis of this compound.
TLR8 Inhibition Assay (SEAP Reporter Assay)
Cell Line:
-
HEK-Blue™ hTLR8 cells (InvivoGen)
Reagents:
-
HEK-Blue™ Detection medium (InvivoGen)
-
TLR8 agonist (e.g., R848)
-
This compound (test compound)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)
Procedure:
-
Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the desired concentrations of this compound for 1 hour at 37 °C.
-
Add the TLR8 agonist R848 to a final concentration that elicits a submaximal response.
-
Incubate the plate for 16-24 hours at 37 °C in a 5% CO₂ incubator.
-
After incubation, collect 20 µL of the cell supernatant and add it to 180 µL of HEK-Blue™ Detection medium in a new 96-well plate.
-
Incubate at 37 °C for 1-4 hours and measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC
50value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
Materials:
-
Recombinant human TLR8 protein (ectodomain)
-
This compound
-
ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Microcalorimeter (e.g., MicroCal iTC200)
Procedure:
-
Prepare a solution of recombinant human TLR8 protein (e.g., 10-20 µM) in the ITC buffer.
-
Prepare a solution of this compound (e.g., 100-200 µM) in the same ITC buffer.
-
Load the protein solution into the sample cell of the microcalorimeter and the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.
-
Integrate the heat pulses to obtain the binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K
d), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
This compound is a landmark discovery in the field of TLR8 modulation. Its high potency, selectivity, and unique mechanism of action make it an invaluable tool for studying the biological roles of TLR8 and a promising lead compound for the development of novel therapeutics for inflammatory and autoimmune diseases. This technical guide provides the essential information and protocols for researchers to synthesize, characterize, and utilize this compound in their own investigations.
References
An In-depth Technical Guide on CU-CPT-9a and its Modulation of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule CU-CPT-9a, a potent and selective antagonist of Toll-like receptor 8 (TLR8). It delves into the molecular mechanisms by which this compound modulates the NF-κB signaling pathway, a critical regulator of inflammatory responses. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and includes visual diagrams to elucidate the complex signaling cascades and experimental workflows involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Introduction to this compound
This compound is a small molecule compound that has emerged as a highly potent and selective inhibitor of Toll-like receptor 8 (TLR8).[1][2] TLR8 is a key pattern recognition receptor involved in the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and bacteria. Upon activation, TLR8 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central mediator of pro-inflammatory gene expression.[1] Dysregulation of the TLR8-NF-κB signaling axis is implicated in a variety of inflammatory and autoimmune diseases.[1]
This compound exerts its inhibitory effect through a novel mechanism of action. It binds to and stabilizes the TLR8 dimer in its resting, inactive state.[1][3] This stabilization prevents the conformational changes necessary for TLR8 activation by its agonists, thereby blocking downstream signaling to NF-κB.[1] The high selectivity of this compound for TLR8 over other TLRs, particularly the closely related TLR7, makes it a valuable tool for dissecting the specific roles of TLR8 in immune responses and a promising candidate for therapeutic development.[1][4]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.5 nM | TLR8 antagonism | [2][5][6] |
| Kd | 21 nM | Direct binding to human TLR8 ectodomain (ITC) | [7] |
Table 1: Potency and Binding Affinity of this compound
| Cell Line/System | Agonist | Cytokine/Marker Inhibited | Observed Effect | Reference |
| Differentiated THP-1 monocytes | R848 | TNF-α | Dose-dependent inhibition (IC50 of 90 ± 10 nM for CU-CPT8m, a related compound) | [3] |
| Human PBMCs | R848, RNA-40 | IL-6 | Dose-dependent suppression | [5] |
| Human PBMCs | Violacein | IL-6 | Dose-dependent suppression | [5] |
| Human PBMCs | R848 | IL-1β | Blocked by pre-treatment | [5] |
| Synovial cells (from OA patients) | - | IL-1β, TNF-α | Suppression of production | [3] |
| hTLR8tg/TLR7-KO mouse splenocytes | ORN8L | IL-12p40 | Inhibition of production | [4] |
Table 2: Inhibitory Effects of this compound on Cytokine Production
Signaling Pathway and Mechanism of Action
The canonical NF-κB signaling pathway is initiated by various stimuli, including the activation of TLRs. In the context of TLR8, agonist binding triggers a conformational change in the receptor dimer, leading to the recruitment of adaptor proteins such as MyD88. This initiates a phosphorylation cascade involving IRAK kinases and the recruitment of TRAF6, ultimately leading to the activation of the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[8][9]
This compound intervenes at the very beginning of this cascade. By binding to an allosteric site on the TLR8 dimer, it stabilizes the receptor in its inactive conformation.[3][4] This prevents the initial agonist-induced conformational change, thereby inhibiting the recruitment of downstream signaling molecules and the subsequent activation of NF-κB.[1][3]
References
- 1. invivogen.com [invivogen.com]
- 2. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 3. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CU CPT 9a | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 8. Physiological levels of TNFα stimulation induce stochastic dynamics of NF-κB responses in single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Structural Analysis of CU-CPT-9a Bound to TLR8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interactions between the potent and selective Toll-like receptor 8 (TLR8) antagonist, CU-CPT-9a, and its target protein. The document details the mechanism of inhibition, summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to TLR8 and the Role of this compound
Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from pathogens such as viruses and bacteria.[1][2] Upon activation, TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, essential components of the antiviral and antibacterial response.[2][3] However, dysregulation of TLR8 signaling has been implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4][5][6]
This compound is a small-molecule inhibitor that demonstrates high potency and selectivity for human TLR8.[4][5][6][7][8][9] It acts as an antagonist, effectively blocking the downstream signaling cascade initiated by TLR8 agonists.[4][10] This inhibitory action makes this compound a valuable research tool for elucidating the physiological and pathological roles of TLR8 and a promising therapeutic candidate for the treatment of inflammatory disorders.[4][6][11]
Mechanism of Action: Stabilization of the Resting Dimer
Unlike TLR8 agonists that promote a conformational change to an active signaling state, this compound functions by binding to and stabilizing the TLR8 dimer in its resting, inactive conformation.[4][7][10] This stabilization prevents the necessary structural rearrangement required for agonist binding and subsequent signal transduction.[4][10]
Crystallographic studies have revealed that this compound binds to a hydrophobic pocket located at the interface of the two TLR8 protomers.[5] This allosteric binding site is distinct from the agonist binding sites.[10] By occupying this pocket, this compound effectively locks the TLR8 dimer in an inactive state, thereby preventing the downstream recruitment of adaptor proteins and the initiation of the signaling cascade.[4][10]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the binding and inhibitory activity of this compound on TLR8.
Table 1: Binding Affinity and Inhibitory Concentration of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 0.5 nM | HEK-Blue TLR8 cells | [6][7][8][9] |
| IC50 | 0.1 ± 0.02 nM (for CU-CPT-9d) | R848-induced TLR8 signaling | [5] |
| Kd | 21 nM | Isothermal Titration Calorimetry (ITC) | [7] |
Table 2: Crystallographic Data for this compound Bound to TLR8
| PDB ID | Resolution (Å) | Space Group | Reference |
| 5Z14 | 2.8 | P212121 | [5][12] |
Experimental Protocols
This section outlines the general methodologies employed in the structural and functional characterization of the this compound and TLR8 interaction.
X-ray Crystallography
The determination of the co-crystal structure of this compound bound to the ectodomain of TLR8 is a critical experiment for understanding their interaction at an atomic level.
Methodology:
-
Protein Expression and Purification: The ectodomain of human TLR8 is expressed in an insect cell system (e.g., Sf9 cells) and purified using affinity and size-exclusion chromatography.
-
Complex Formation: The purified TLR8 protein is incubated with an excess of this compound to ensure complete binding.
-
Crystallization: The TLR8/CU-CPT-9a complex is subjected to vapor diffusion crystallization screening to obtain well-diffracting crystals.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to produce the final atomic model.[5]
Isothermal Titration Calorimetry (ITC)
ITC is utilized to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction between this compound and TLR8.
Methodology:
-
Sample Preparation: Purified TLR8 protein is placed in the sample cell of the calorimeter, and a concentrated solution of this compound is loaded into the injection syringe.
-
Titration: The this compound solution is incrementally injected into the TLR8 solution.
-
Data Analysis: The heat changes associated with each injection are measured and integrated. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.[10]
Cell-Based Reporter Assays
These assays are used to quantify the inhibitory activity of this compound on TLR8 signaling in a cellular context.
Methodology:
-
Cell Culture: HEK-293 cells stably expressing human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter (HEK-Blue™ hTLR8 cells) are cultured.[13]
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a known TLR8 agonist, such as R848.
-
Reporter Gene Measurement: After a suitable incubation period, the activity of SEAP in the cell supernatant is measured colorimetrically.
-
Data Analysis: The IC50 value is calculated by plotting the SEAP activity against the concentration of this compound.[13]
Visualizations
The following diagrams illustrate the TLR8 signaling pathway and a general experimental workflow for assessing TLR8 antagonists.
Caption: TLR8 signaling pathway and inhibition by this compound.
Caption: General experimental workflow for antagonist assessment.
Conclusion
The structural and functional analysis of this compound bound to TLR8 provides a clear understanding of its potent and selective inhibitory mechanism. By stabilizing the resting state of the TLR8 dimer, this compound effectively blocks downstream inflammatory signaling. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working on TLR8-targeted therapies. The continued investigation of compounds like this compound holds significant promise for the development of novel treatments for a range of inflammatory and autoimmune diseases.
References
- 1. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]
- 2. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 3. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 7. CU CPT 9a | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.iucr.org [journals.iucr.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to CU-CPT-9a: A Potent and Selective TLR8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CU-CPT-9a, a small molecule inhibitor of Toll-like receptor 8 (TLR8). This document details its chemical properties, mechanism of action, and relevant experimental protocols, offering a valuable resource for researchers in immunology, inflammation, and drug discovery.
Core Chemical and Physical Properties
This compound, identified by the CAS number 2165340-32-7, is a highly potent and selective antagonist of TLR8.[1] Its chemical and physical characteristics are summarized in the table below, providing a foundational understanding of this compound for experimental design and application.
| Property | Value | Reference |
| CAS Number | 2165340-32-7 | [1][2][3][4] |
| IUPAC Name | 4-(7-methoxyquinolin-4-yl)-2-methylphenol | [1] |
| Synonyms | 2-Methyl-4-(7-methoxyl-4quinolinyl)-phenol, Phenol,4-(7-methoxy4-quinolinyl)-2-methyl | [2] |
| Molecular Formula | C₁₇H₁₅NO₂ | [1][2][4] |
| Molecular Weight | 265.31 g/mol | [2][4] |
| Purity | ≥95% (UHPLC) to ≥98% | [2] |
| Appearance | Solid, Light yellow to yellow | [3] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. Insoluble in water.[5] | [2][5] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3][4] |
| Biological Activity | Potent and selective TLR8 antagonist with an IC₅₀ of 0.5 nM and a K_d_ of 21 nM.[1][3][6] | [1][3][6] |
Mechanism of Action: Stabilizing the TLR8 Resting State
This compound exerts its inhibitory effect on Toll-like receptor 8 (TLR8) through a novel mechanism. Instead of competing with agonists at the binding site, this compound binds to an allosteric site on the TLR8 dimer.[7][8] This binding stabilizes the TLR8 dimer in its resting, inactive conformation.[2][6][8] By locking the receptor in this state, this compound prevents the conformational changes necessary for agonist binding and subsequent downstream signaling activation.[2] This leads to the suppression of the NF-κB signaling pathway and the production of pro-inflammatory cytokines.[2][7] Importantly, this compound is highly selective for TLR8, showing minimal effects on other Toll-like receptors, including the closely related TLR7.[2][7]
Caption: this compound stabilizes the TLR8 dimer in its resting state, preventing activation.
Experimental Protocols
The following protocols are synthesized from published research and provide a framework for studying the effects of this compound.
In Vitro Inhibition of TLR8 Signaling in Human PBMCs
This protocol details the methodology for assessing the inhibitory activity of this compound on TLR8-mediated cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
This compound
-
R848 (TLR8 agonist) or RNA-40 (natural TLR8 ligand)
-
LPS (TLR4 agonist, for selectivity testing)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
ELISA kits for IL-6 or TNF-α
Procedure:
-
Isolate human PBMCs from whole blood using standard density gradient centrifugation.
-
Culture the PBMCs at a density of 6 × 10⁶ live cells/mL in a 96-well plate (50 µL per well).[5]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.02, 0.2, 2, and 20 µM) or a vehicle control (e.g., DMSO).[5]
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.[5]
-
Stimulate the cells with a TLR8 agonist, such as R848 (1 µM) or RNA-40 (5 µg/mL).[5] Include control wells with a TLR4 agonist like LPS (50 ng/mL) to assess selectivity.[5]
-
Incubate the plate for an additional 20 hours.[5]
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 or TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[5]
Caption: Experimental workflow for assessing this compound's inhibitory effect on PBMCs.
Validation of TLR8 Antagonism in HEK-Blue™ Cells
This protocol describes the use of HEK-Blue™ hTLR8 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, to validate the antagonistic activity of this compound.
Materials:
-
HEK-Blue™ hTLR8 cells
-
HEK-Blue™ Detection medium
-
This compound
-
R848 (TLR8 agonist)
-
96-well cell culture plates
Procedure:
-
Seed HEK-Blue™ hTLR8 cells in a 96-well plate at the recommended density.
-
Treat the cells with varying concentrations of this compound.
-
Incubate for a designated period (e.g., 1 hour).
-
Stimulate the cells with the TLR8 agonist R848.
-
Incubate for 24 hours.[7]
-
Add HEK-Blue™ Detection medium to the cell supernatant.
-
Incubate until a color change is visible (typically 30 minutes to 1 hour).[7]
-
Measure the absorbance at 620-655 nm to quantify SEAP activity, which is proportional to NF-κB activation.
This guide provides a comprehensive starting point for researchers interested in the novel TLR8 antagonist, this compound. The detailed chemical properties, elucidated mechanism of action, and practical experimental protocols will facilitate further investigation into its therapeutic potential and its utility as a research tool in immunology and inflammation.
References
- 1. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CU CPT 9a | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 7. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CU-CPT-9a, a Selective TLR8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CU-CPT-9a is a potent and highly selective small-molecule antagonist of Toll-like receptor 8 (TLR8).[1][2][3][4] It functions by binding to and stabilizing the TLR8 dimer in its inactive or resting state, thereby preventing the conformational changes required for activation by TLR8 agonists such as single-stranded RNA (ssRNA) and imidazoquinoline compounds like R848.[1][4][5] This specific inhibition of TLR8 activation effectively blocks downstream signaling cascades, most notably the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[1][5] The high selectivity of this compound for TLR8, with negligible effects on other TLRs including the closely related TLR7, makes it a valuable tool for dissecting the specific roles of TLR8 in immune responses and a potential therapeutic candidate for inflammatory and autoimmune diseases.[1]
These application notes provide detailed protocols for utilizing this compound in various cell culture systems to study its inhibitory effects on TLR8 signaling.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Comments | Reference |
| IC₅₀ | 0.5 ± 0.1 nM | HEK-Blue™ TLR8 Cells | Inhibition of R848-induced SEAP reporter gene expression. | [3][6] |
| K_d | 21 nM | Purified human TLR8 ectodomain | Direct binding affinity measured by Isothermal Titration Calorimetry (ITC). | [4] |
| Inhibition | Dose-dependent | Human PBMCs | Suppression of R848 and RNA-40-induced IL-6 production. | [1] |
| Inhibition | Dose-dependent | Differentiated THP-1 cells | Inhibition of R848-induced TNF-α production. | [2] |
Table 2: Recommended Working Concentrations for Cell Culture Experiments
| Cell Type | Agonist (TLR8) | Agonist Concentration | This compound Concentration Range | Application |
| HEK-Blue™ TLR8 Cells | R848 | 1 µg/mL | 0.1 nM - 1 µM | SEAP Reporter Assay |
| Human PBMCs | R848 | 1 µmol/L | 0.02 µmol/L - 20 µmol/L | Cytokine Inhibition (ELISA) |
| Human PBMCs | RNA-40 | 5 µg/mL | 0.02 µmol/L - 20 µmol/L | Cytokine Inhibition (ELISA) |
| Differentiated THP-1 Cells | R848 | Not specified | Not specified | Cytokine Inhibition (e.g., TNF-α) |
Experimental Protocols
Protocol 1: Inhibition of TLR8 Signaling in HEK-Blue™ TLR8 Reporter Cells
This protocol describes a secreted embryonic alkaline phosphatase (SEAP) reporter assay to quantify the inhibitory effect of this compound on TLR8 activation in HEK-Blue™ TLR8 cells.
Materials:
-
HEK-Blue™ TLR8 Cells
-
DMEM, high glucose, with 10% (v/v) heat-inactivated fetal bovine serum (FBS) and supplements
-
This compound
-
R848 (TLR8 agonist)
-
QUANTI-Blue™ Solution
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Plate HEK-Blue™ TLR8 cells at a density of 3.5 x 10⁵ cells/mL in a 96-well plate.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
TLR8 Stimulation: Add R848 to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[2]
-
SEAP Detection:
-
Data Analysis: Measure the absorbance at 620-655 nm using a microplate reader. Calculate the percentage of inhibition relative to the R848-stimulated control.
Protocol 2: Cytokine Secretion Inhibition in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, IL-1β) in human PBMCs.
Materials:
-
Human PBMCs
-
RPMI-1640 with 10% (v/v) FBS and supplements
-
This compound
-
R848 or RNA-40 (TLR8 agonists)
-
96-well round-bottom cell culture plates
-
ELISA kits for the cytokines of interest
Procedure:
-
Cell Seeding: Culture human PBMCs at a density of 6 x 10⁶ live cells/mL in a 96-well plate (50 µL per well).[1]
-
Compound Treatment: Add different concentrations of this compound (e.g., 0.02, 0.2, 2, and 20 µmol/L) to the cells.[1] Include a vehicle control.
-
Pre-incubation: Incubate for 1 hour at 37°C with 5% CO₂.[1]
-
TLR8 Stimulation: Stimulate the cells with either R848 (1 µmol/L) or RNA-40 (5 µg/mL).[1] Include an unstimulated control.
-
Incubation: Incubate the plate for 20 hours.[1]
-
Supernatant Collection: Centrifuge the plate and collect the culture supernatants.
-
Cytokine Measurement: Measure the concentration of IL-6 or IL-1β in the supernatants using the appropriate ELISA kits, following the manufacturer's instructions.[1]
-
Data Analysis: Determine the dose-dependent suppression of cytokine production by this compound.
Protocol 3: General Protocol for THP-1 Cell Culture and Differentiation
This protocol provides a general guideline for the culture and differentiation of THP-1 monocytes into macrophage-like cells, which can then be used to study the effects of this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 with 10% (v/v) FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 24-well cell culture plates
Procedure:
-
THP-1 Monocyte Culture: Maintain THP-1 cells in suspension in RPMI-1640 complete medium. Subculture every 3-4 days to maintain a cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL.
-
Differentiation into Macrophages:
-
Seed THP-1 monocytes into the desired culture plates at a density of 5 x 10⁵ cells/mL.
-
Add PMA to a final concentration of 25-100 ng/mL.
-
Incubate for 24-48 hours. The cells will adhere to the bottom of the plate and exhibit a macrophage-like morphology.
-
-
Post-differentiation: After the incubation period, remove the PMA-containing medium and wash the adherent cells gently with fresh medium. The differentiated THP-1 cells are now ready for experiments with this compound and TLR8 agonists, following a similar procedure to that described in Protocol 2.
Visualizations
Caption: Mechanism of TLR8 inhibition by this compound.
Caption: Workflow for the this compound SEAP reporter assay.
Caption: Workflow for the this compound cytokine inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 4. CU CPT 9a | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing CU-CPT-9a for TLR8 Inhibition in HEK-Blue™ TLR8 Reporter Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viral and bacterial pathogens.[1] Upon activation, TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, making it a key player in antiviral and antibacterial responses.[2][3] Dysregulation of TLR8 signaling has been implicated in various inflammatory and autoimmune diseases. Consequently, the development of specific TLR8 inhibitors is a significant area of interest for therapeutic intervention.
CU-CPT-9a is a potent and highly selective small-molecule antagonist of human TLR8.[4][5] It exhibits its inhibitory function by binding directly to the TLR8 protein and stabilizing its dimeric resting state, thereby preventing the conformational changes required for activation.[4][6]
HEK-Blue™ TLR8 cells are an engineered reporter cell line designed for studying the human TLR8 signaling pathway.[3][7] These cells stably co-express the human TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of an NF-κB and AP-1-inducible promoter.[7][8] Activation of TLR8 leads to a downstream signaling cascade culminating in the activation of NF-κB/AP-1 and the subsequent secretion of SEAP into the cell culture supernatant, which can be easily and quantitatively measured.[9]
This document provides detailed application notes and protocols for using this compound to inhibit TLR8 activation in the HEK-Blue™ TLR8 reporter cell system.
Principle and Mechanism of Action
TLR8 Signaling Pathway
TLR8 is located in the endosomal compartment. Upon recognition of its ligand, such as ssRNA or synthetic imidazoquinolines like R848, TLR8 undergoes a conformational change.[1][4] This recruits the adaptor protein MyD88, which in turn recruits and activates IRAK4 (IL-1R-associated kinase 4).[10] The signal is then transduced through TRAF6 (TNF receptor-associated factor 6), leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκB. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of target genes, including pro-inflammatory cytokines and the SEAP reporter in the HEK-Blue™ system.[2][11][12]
Caption: Canonical TLR8 signaling pathway leading to NF-κB activation.
Inhibition by this compound
This compound acts as a direct antagonist by binding to the TLR8 dimer. This binding stabilizes the receptor in its inactive, resting-state conformation.[4][6] This stabilization prevents the ligand-induced conformational rearrangement necessary for the recruitment of MyD88 and the initiation of downstream signaling, effectively blocking the entire pathway.[4]
Caption: Mechanism of TLR8 inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for using this compound and associated reagents in the HEK-Blue™ TLR8 cell system.
Table 1: Inhibitor and Agonist Properties
| Compound | Type | Target | IC₅₀ | Recommended Concentration (Agonist) |
|---|---|---|---|---|
| This compound | Antagonist | Human TLR8 | ~0.5 nM[5][13][14] | N/A |
| R848 (Resiquimod) | Agonist | Human TLR7/8 | N/A | 1 µg/mL[9][15] |
Table 2: Recommended Experimental Concentrations
| Reagent | Stock Concentration | Recommended Working Concentrations | Solvent |
|---|---|---|---|
| This compound | 10 mM[15] | 0.1 nM - 10 µM (for dose-response curve) | DMSO |
| R848 | 1 mg/mL | 1 µg/mL | Water or DMSO |
Experimental Protocols
Materials and Reagents
-
HEK-Blue™ hTLR8 Cells (InvivoGen)
-
HEK-Blue™ Detection Medium or QUANTI-Blue™ Solution (InvivoGen)
-
This compound (Tocris, MedChemExpress, Selleck Chemicals)
-
R848 (InvivoGen)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
HEK-Blue™ Selection (Zeocin™), as required for cell culture
-
Growth Medium (DMEM, 10% heat-inactivated fetal bovine serum, 100 U/ml-100 μg/ml penicillin-streptomycin)
-
96-well flat-bottom tissue culture plates
Protocol 1: Inhibition of TLR8 Activation by this compound
This protocol details the procedure to measure the dose-dependent inhibition of R848-induced TLR8 activation by this compound.
Caption: Experimental workflow for the TLR8 inhibition assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture HEK-Blue™ hTLR8 cells according to the supplier's instructions.
-
Harvest cells and resuspend in fresh growth medium.
-
Seed cells into a 96-well flat-bottom plate at a density of 7.5 x 10⁴ cells per well in 180 µL of medium.[9]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Inhibitor Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.[15]
-
Perform serial dilutions of the this compound stock solution in growth medium to achieve the desired final concentrations (e.g., from 10 µM down to 0.1 nM). Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.
-
Add 20 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.[13]
-
-
Agonist Stimulation:
-
Prepare a working solution of R848 at 10x the final concentration (e.g., 10 µg/mL).
-
Add 20 µL of the R848 working solution to all wells except the unstimulated control, for a final concentration of 1 µg/mL.
-
Add 20 µL of medium to the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Protocol 2: SEAP Detection Assay (using QUANTI-Blue™)
-
Preparation:
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions. Warm to 37°C.
-
Turn on the spectrophotometer and set it to read absorbance at 620-655 nm.
-
-
Assay:
-
Transfer 20 µL of supernatant from each well of the cell plate to a new 96-well flat-bottom plate.
-
Add 180 µL of the pre-warmed QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-4 hours, or until a blue color develops.
-
Measure the optical density (OD) using the spectrophotometer.
-
-
Data Analysis:
-
Subtract the OD of the unstimulated control from all other readings.
-
Normalize the data to the "agonist-only" control (100% activation).
-
Plot the percent inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
-
Protocol 3: Cytotoxicity Assay (WST-1)
It is crucial to confirm that the observed reduction in SEAP activity is due to specific TLR8 inhibition and not compound-induced cell death.[15]
-
Plate and treat HEK-Blue™ hTLR8 cells with this compound as described in Protocol 1 (steps 1 and 2). Do not add the R848 agonist.
-
Incubate for the same duration as the main experiment (e.g., 20-26 hours total).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Shake the plate for 1 minute and measure the absorbance at 450 nm.
-
A dose-dependent decrease in absorbance indicates cytotoxicity. No significant change should be observed at concentrations that show TLR8 inhibition.[9]
Specificity and Selectivity
This compound is highly selective for TLR8. To confirm its specificity in the HEK-Blue™ system, the compound can be tested against other HEK-Blue™ cell lines expressing different TLRs (e.g., TLR2, TLR4, TLR5, TLR7, TLR9). The cells should be stimulated with their respective specific agonists in the presence and absence of this compound. Significant inhibition should only be observed in the HEK-Blue™ hTLR8 cell line.[10][16]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in unstimulated wells | Cell density too high; Over-incubation with QUANTI-Blue™; Contamination. | Optimize cell seeding density; Reduce QUANTI-Blue™ incubation time; Check for mycoplasma contamination. |
| Low signal in agonist-stimulated wells | Inactive agonist; Low cell viability; Incorrect assay setup. | Use a fresh aliquot of R848; Check cell health and density; Verify all reagent concentrations and volumes. |
| Inconsistent results between wells | Inaccurate pipetting; Edge effects in the 96-well plate. | Use calibrated pipettes; Avoid using the outermost wells of the plate for critical samples.[15] |
| Inhibition observed, but cytotoxicity is also present | Compound is toxic at the tested concentrations. | The observed effect may not be specific. Lower the concentration range of this compound. |
References
- 1. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 6. CU CPT 9a | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 7. invivogen.com [invivogen.com]
- 8. invivogen.com [invivogen.com]
- 9. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: CU-CPT-9a Treatment of THP-1 Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
CU-CPT-9a is a potent and highly selective small-molecule antagonist of Toll-like receptor 8 (TLR8).[1][2][3] TLR8, an endosomal receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from pathogens, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.[2] Dysregulation of TLR8 signaling has been implicated in various inflammatory and autoimmune diseases. This compound offers a valuable tool for investigating the role of TLR8 in these processes and holds therapeutic potential.[2][4]
These application notes provide detailed protocols for the treatment of the human monocytic cell line, THP-1, with this compound, and methods to assess its biological effects. THP-1 cells are a widely used model for studying monocyte and macrophage biology as they resemble primary monocytes and can be differentiated into macrophage-like cells.[5]
Mechanism of Action
This compound functions by binding to a unique allosteric site on the TLR8 protein, stabilizing the TLR8 dimer in its resting, inactive state.[2][6] This stabilization prevents the conformational changes required for agonist-induced activation, thereby inhibiting downstream signaling cascades, primarily the NF-κB pathway, and subsequent pro-inflammatory cytokine production.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Notes | Reference |
| IC₅₀ | 0.5 ± 0.1 nM | THP-1 cells | Inhibition of R848-induced signaling. | [1] |
| Kd | 21 nM | - | Binding affinity to TLR8. |
Table 2: Effect of this compound on Cytokine Production in THP-1 Cells
| Treatment | Cytokine | Effect | Concentration of this compound | Reference |
| R848 (TLR8 agonist) + this compound | TNF-α | Dose-dependent suppression | Not specified | [1] |
| R848 (TLR8 agonist) + this compound | IL-6 | Dose-dependent suppression | 0.02, 0.2, 2, 20 µM | [3] |
| R848 (TLR8 agonist) + this compound | IL-1β | Blocked | 0.02, 0.2, 2, 20 µM | [3] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THP-1 and U937 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay for CU-CPT-9a Activity Using PBMCs
Audience: Researchers, scientists, and drug development professionals.
Principle and Introduction
CU-CPT-9a is a potent and highly selective antagonist of the endosomal Toll-like receptor 8 (TLR8), with a reported IC50 of approximately 0.5 nM.[1][2][3] TLR8 is a pattern recognition receptor (PRR) primarily expressed in myeloid cells, including monocytes and dendritic cells within the Peripheral Blood Mononuclear Cell (PBMC) population. It recognizes single-stranded RNA (ssRNA) from pathogens, triggering an innate immune response.[4][5]
The mechanism of action for this compound involves binding to and stabilizing the TLR8 dimer in its resting, inactive state.[5] This stabilization prevents the conformational changes required for agonist binding and subsequent activation of downstream signaling pathways.[5] TLR8 activation proceeds through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][6]
This application note provides a detailed protocol for an in vitro assay to quantify the inhibitory activity of this compound. The assay utilizes human PBMCs, which provide a physiologically relevant cellular model. The activity of this compound is measured by its ability to inhibit the production of IL-1β from PBMCs stimulated with a selective TLR8 agonist, such as R848 (Resiquimod).
Signaling Pathway and Experimental Workflow
Data Presentation: Expected Results
The primary endpoint of this assay is the concentration-dependent inhibition of IL-1β production by this compound. The results can be summarized and used to calculate the IC50 value of the compound.
| Treatment Group | This compound Conc. (µM)[1] | R848 Conc. (µM)[1] | Expected IL-1β Concentration | % Inhibition |
| Vehicle Control | 0 (DMSO) | 0 | Baseline | N/A |
| Stimulated Control | 0 (DMSO) | 1 | High | 0% |
| Test 1 | 0.02 | 1 | Reduced | ~20-40% |
| Test 2 | 0.2 | 1 | Moderately Reduced | ~40-60% |
| Test 3 | 2 | 1 | Strongly Reduced | ~70-90% |
| Test 4 | 20 | 1 | Near Baseline | >90% |
Note: Expected values are illustrative. Actual results will vary based on donor variability and specific experimental conditions.
Experimental Protocols
Protocol 1: PBMC Isolation from Whole Blood
This protocol describes the isolation of PBMCs using density gradient centrifugation.[7][8][9]
Materials:
-
Human whole blood collected in sodium-heparin tubes.
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
-
Density Gradient Medium (e.g., Ficoll-Paque™, Lymphoprep™).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) ("Complete RPMI").
-
50 mL conical tubes.
-
Serological pipettes.
-
Centrifuge with a swinging-bucket rotor.
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature in a 50 mL conical tube.[7][10]
-
Add 15 mL of density gradient medium to a new 50 mL conical tube.
-
Carefully and slowly layer the diluted blood on top of the density gradient medium, minimizing the mixing of the two layers.[8][9]
-
Centrifuge at 800 x g for 20-30 minutes at room temperature with the centrifuge brake turned OFF.[7][10]
-
After centrifugation, four distinct layers will be visible: plasma (top), a cloudy band of PBMCs (buffy coat), the clear density gradient medium, and red blood cells/granulocytes at the bottom.
-
Carefully aspirate the upper plasma layer. Using a clean pipette, collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.[7][8]
-
Wash the isolated cells by adding PBS to bring the volume up to 45-50 mL.
-
Centrifuge at 300-400 x g for 10 minutes at room temperature with the brake ON.[8]
-
Discard the supernatant and resuspend the cell pellet in 10 mL of Complete RPMI.
-
Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell number and viability. Viability should typically be >95%.
Protocol 2: In Vitro Assay for this compound Activity
This protocol details the treatment of PBMCs to assess the inhibitory effect of this compound.[1]
Materials:
-
Isolated, viable PBMCs.
-
Complete RPMI medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
TLR8 agonist R848 stock solution (e.g., 1 mg/mL in water or DMSO).
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
Procedure:
-
Resuspend the PBMCs in Complete RPMI to a final concentration of 1 x 10^6 to 6 x 10^6 cells/mL.[1][11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in Complete RPMI. It is recommended to test concentrations ranging from 0.02 µM to 20 µM.[1] Also prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 1 hour in a humidified incubator at 37°C, 5% CO2.[1]
-
Prepare the R848 stimulus by diluting the stock to a working concentration that yields a final in-well concentration of 1 µM.[1] For negative control wells, prepare a vehicle-only solution.
-
Add the R848 stimulus or its vehicle to the appropriate wells. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubate the plate for 20-24 hours in a humidified incubator at 37°C, 5% CO2.[1]
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant from each well for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.
Protocol 3: IL-1β Quantification by ELISA
This is a generalized protocol for a sandwich ELISA. Always follow the specific instructions provided with your commercial ELISA kit.[12][13][14]
Materials:
-
Human IL-1β ELISA Kit (contains pre-coated plate, detection antibody, standards, buffers, substrate).
-
Collected cell culture supernatants.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Prepare all reagents, standards, and samples as instructed by the kit manufacturer.
-
Add 50-100 µL of standards, controls, and experimental samples (supernatants) to the appropriate wells of the pre-coated microplate.
-
Incubate the plate, typically for 2-3 hours at room temperature or overnight at 4°C.[12][13]
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[13][14]
-
Wash the wells again.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate for 30-45 minutes at room temperature.[12][13]
-
Perform a final wash to remove unbound conjugate.
-
Add the TMB substrate to each well. Incubate in the dark for 15-30 minutes, allowing color to develop.[12][13]
-
Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to calculate the concentration of IL-1β in the experimental samples.
Protocol 4: Optional Cell Viability Assay (MTT)
To ensure that the observed decrease in cytokine production is due to specific TLR8 inhibition and not general cytotoxicity, a viability assay is recommended.
Materials:
-
PBMCs treated as in Protocol 2.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
Procedure:
-
After collecting the supernatant for ELISA (Protocol 2, step 10), leave the cell pellet in the 96-well plate.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Carefully remove the medium and add 150-200 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Compare the absorbance of this compound-treated wells to the stimulated control wells to assess cell viability. A significant decrease in absorbance indicates cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 4. Toll-like receptors in the mechanism of tributyltin-induced production of pro-inflammatory cytokines, IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. reprocell.com [reprocell.com]
- 9. sanguinebio.com [sanguinebio.com]
- 10. scribd.com [scribd.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Human IL-1 beta ELISA Kit (ab214025) | Abcam [abcam.com]
Application Notes and Protocols for CU-CPT-9a in Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown, synovial inflammation, and subchondral bone remodeling. Emerging evidence highlights the role of innate immunity and inflammation in the pathogenesis of OA. Toll-like receptor 8 (TLR8), an endosomal receptor that recognizes single-stranded RNA, has been implicated as a driver of pro-inflammatory signaling in various autoimmune and inflammatory diseases. CU-CPT-9a is a potent and highly selective small-molecule antagonist of human TLR8. By stabilizing the resting dimeric state of TLR8, this compound effectively blocks downstream signaling pathways, primarily the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.[1][2] These characteristics make this compound a valuable research tool for investigating the role of TLR8 in OA and a potential therapeutic candidate.
These application notes provide a comprehensive overview of the use of this compound in osteoarthritis research, including its mechanism of action, detailed experimental protocols for in vitro studies, and a summary of its anti-inflammatory effects.
Mechanism of Action
This compound is a specific inhibitor of TLR8 with a reported IC50 of approximately 0.5 nM in cell-free assays.[3][4] Its mechanism of action involves binding to an allosteric site on the TLR8 protein-protein interface, which stabilizes the preformed TLR8 dimer in its inactive conformation.[2] This stabilization prevents the conformational changes required for agonist-induced activation, thereby inhibiting the recruitment of downstream adaptor proteins and the subsequent activation of the NF-κB signaling cascade.[1][2] The inhibition of NF-κB activation leads to a reduction in the production of various pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are known to play a crucial role in the pathogenesis of osteoarthritis.[2]
A critical pathway implicated in OA is the activation of the NLRP3 inflammasome, which leads to the maturation and secretion of IL-1β and IL-18. TLR8 activation can serve as a priming signal for the NLRP3 inflammasome by upregulating the expression of NLRP3 and pro-IL-1β through the NF-κB pathway. Therefore, by inhibiting TLR8-mediated NF-κB signaling, this compound is hypothesized to attenuate NLRP3 inflammasome activation and the subsequent inflammatory cascade in osteoarthritis.
Data Presentation
In Vitro Efficacy of TLR8 Inhibition in Osteoarthritis-Related Models
The following tables summarize the quantitative data on the inhibitory effects of this compound and its precursor, CU-CPT8m, on the production of key inflammatory cytokines implicated in osteoarthritis.
| Cell Type | Agonist | Inhibitor | Concentration | Analyte | % Inhibition | Reference |
| Synovial Cells (from OA patients) | Spontaneous release | CU-CPT8m | 80 µM | TNF-α | ~50% | [2] |
| Synovial Cells (from OA patients) | Spontaneous release | CU-CPT8m | 80 µM | IL-1β | ~60% | [2] |
| Human PBMCs | R848 (TLR7/8 agonist) | This compound | 0.02 µM | IL-6 | Not specified | [4] |
| Human PBMCs | R848 (TLR7/8 agonist) | This compound | 0.2 µM | IL-6 | Not specified | [4] |
| Human PBMCs | R848 (TLR7/8 agonist) | This compound | 2 µM | IL-6 | Not specified | [4] |
| Human PBMCs | R848 (TLR7/8 agonist) | This compound | 20 µM | IL-6 | Not specified | [4] |
| Human PBMCs | R848 (TLR7/8 agonist) | This compound | Not specified | IL-1β | Dose-dependent suppression | [4] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Primary Human Synovial Cells from Osteoarthritis Patients
This protocol is adapted from a study using the precursor molecule CU-CPT8m and can be applied to this compound for studying its effects on synovial cells from OA patients.[2]
1. Materials:
-
Primary human synovial cells isolated from synovial tissue of OA patients undergoing joint replacement surgery.
-
RPMI 1640 medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
This compound (dissolved in DMSO).
-
24-well tissue culture plates.
-
ELISA kits for human TNF-α and IL-1β.
2. Cell Isolation and Culture:
-
Isolate synovial cells from fresh synovial tissue obtained from OA patients following established protocols.
-
Culture the isolated cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
3. Experimental Procedure:
-
Seed the primary synovial cells in 24-well plates at a density of 1 x 10⁶ cells/mL in 0.5 mL of culture medium.
-
Allow the cells to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations based on its IC50 (e.g., 0.1 nM to 1 µM). A vehicle control (DMSO) should be included.
-
After 24 hours of stabilization, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 24 hours to assess the effect of the inhibitor on the spontaneous release of cytokines.
-
Collect the culture supernatants for cytokine analysis.
4. Cytokine Measurement:
-
Measure the concentrations of TNF-α and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle control.
Protocol 2: Assessment of this compound on TLR8-Agonist-Induced Inflammation in Primary Human Chondrocytes
This protocol provides a framework for investigating the inhibitory effect of this compound on inflammation in primary human chondrocytes, a key cell type in osteoarthritis.
1. Materials:
-
Primary human chondrocytes isolated from articular cartilage of OA patients.
-
DMEM/F-12 medium.
-
FBS.
-
Penicillin-Streptomycin solution.
-
This compound (dissolved in DMSO).
-
TLR8 agonist (e.g., R848 or ssRNA).
-
96-well tissue culture plates.
-
ELISA kits for human IL-6, IL-8, MMP-13, and ADAMTS-5.
-
Reagents for RNA extraction and qRT-PCR.
2. Chondrocyte Isolation and Culture:
-
Isolate primary human chondrocytes from OA cartilage using enzymatic digestion methods.
-
Culture the cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Use cells at a low passage number (P1-P3) to maintain their phenotype.
3. Experimental Procedure:
-
Seed the chondrocytes in 96-well plates at an appropriate density and allow them to adhere for 24-48 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a TLR8 agonist (e.g., 1 µg/mL R848) for 24 hours. Include an unstimulated control group.
-
Collect the culture supernatants for protein analysis and lyse the cells for RNA extraction.
4. Analysis of Inflammatory and Catabolic Markers:
-
Protein Level: Measure the concentrations of IL-6, IL-8, MMP-13, and ADAMTS-5 in the supernatants using ELISA kits.
-
mRNA Level: Extract total RNA from the cell lysates and perform qRT-PCR to analyze the gene expression of IL6, IL8, MMP13, and ADAMTS5.
5. Data Analysis:
-
Determine the dose-dependent effect of this compound on the expression and secretion of the target genes and proteins.
Mandatory Visualizations
Caption: this compound inhibits TLR8 signaling in osteoarthritis.
Caption: In vitro experimental workflow for this compound.
Considerations for In Vivo Studies
A significant consideration for in vivo research is that TLR8 is not functional in mice.[2] Therefore, standard mouse models of osteoarthritis, such as the Destabilization of the Medial Meniscus (DMM) model, are not suitable for directly studying the effects of human TLR8 inhibitors like this compound. To overcome this limitation, researchers should consider using humanized mouse models that express human TLR8.[5] These models would allow for the investigation of this compound's efficacy in a more physiologically relevant system. A potential in vivo experimental design would involve inducing osteoarthritis in humanized TLR8 mice and then administering this compound systemically or intra-articularly to assess its impact on disease progression, pain, and inflammation.
Conclusion
This compound is a powerful and specific tool for elucidating the role of TLR8 in the inflammatory processes of osteoarthritis. The provided protocols offer a starting point for in vitro investigations into its therapeutic potential. The development and use of humanized TLR8 mouse models will be crucial for translating these findings into in vivo efficacy studies and ultimately, for the development of novel disease-modifying osteoarthritis drugs.
References
Application Notes: Utilizing CU-CPT-9a for Rheumatoid Arthritis Research
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to cartilage and bone destruction.[1] The pathogenesis of RA involves a complex interplay of genetic and environmental factors, resulting in the dysregulation of both innate and adaptive immunity.[2] Toll-like receptors (TLRs), key components of the innate immune system, are implicated in the perpetuation of inflammation in RA.[3] Specifically, Toll-like receptor 8 (TLR8), an endosomal receptor that recognizes single-stranded RNA (ssRNA), is a significant contributor to the pro-inflammatory environment in RA.[3][4] CU-CPT-9a is a potent and highly selective small-molecule antagonist of human TLR8, offering a valuable tool for investigating the role of TLR8 signaling in RA and for exploring its therapeutic potential.[5][6]
Mechanism of Action of this compound
This compound exerts its inhibitory effect through a unique mechanism. Unlike traditional antagonists that compete for the agonist binding site, this compound binds to a distinct site on the protein-protein interface of the TLR8 homodimer.[7][8] This binding stabilizes the pre-formed TLR8 dimer in its inactive, resting state.[4][7] By locking the dimer in this conformation, this compound prevents the necessary conformational changes required for agonist binding and subsequent activation of downstream signaling cascades.[4][8] This effectively blocks the MyD88-dependent pathway, inhibiting the activation of key signaling molecules like IRAK-4 and TRAF3, and ultimately preventing the activation of the transcription factor NF-κB.[7][8] The inhibition of NF-κB leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are central to the pathophysiology of RA.[7][9] Notably, this compound is highly selective for TLR8, showing negligible effects on other TLRs, including the closely related TLR7.[4][6]
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds in the context of RA and inflammatory models.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay | IC₅₀ Value | Reference |
|---|---|---|---|---|
| This compound | Human TLR8 | HEK-Blue TLR8 SEAP Reporter Assay | 0.5 ± 0.1 nM | [7][9] |
| CU-CPT-9b | Human TLR8 | HEK-Blue TLR8 SEAP Reporter Assay | 0.7 ± 0.2 nM | [7] |
| CU-CPT8m | Human TLR8 | Differentiated THP-1 monocytes (TNF-α) | 90 ± 10 nM |[7] |
Table 2: Effect of TLR8 Inhibition on Cytokine Production in Patient-Derived Cells
| Cell Type | Patient Group | Treatment | Target Cytokine | Outcome | Reference |
|---|---|---|---|---|---|
| PBMCs | Rheumatoid Arthritis | This compound | TNF-α | Dose-dependent suppression | [7][9] |
| Synovial Cells | Osteoarthritis | CU-CPT8m | TNF-α, IL-1β | Significant suppression of spontaneous release | [7] |
| PBMCs | Rheumatoid Arthritis | CU-CPT8m | TNF-α | Dose-dependent suppression |[7] |
Experimental Protocols
Detailed methodologies for key experiments using this compound to study rheumatoid arthritis.
Protocol 1: Inhibition of TLR8-Mediated Cytokine Production in PBMCs from RA Patients
This protocol details the procedure for treating Peripheral Blood Mononuclear Cells (PBMCs) from RA patients with this compound to assess its inhibitory effect on cytokine production.
1. Materials and Reagents:
-
This compound (Stock solution in DMSO)[10]
-
TLR8 agonist R848
-
Ficoll-Paque density gradient medium
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
2. PBMC Isolation and Culture:
-
Isolate PBMCs from whole blood of RA patients using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated cells twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Seed the cells in a 96-well plate at a density of 6 x 10⁶ live cells/mL in a volume of 50 µL per well.[10]
3. This compound Treatment and TLR8 Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations of 0.02, 0.2, 2, and 20 µM.[10] Also, prepare a vehicle control using the same final concentration of DMSO.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.[10]
-
Following pre-incubation, add the TLR8 agonist R848 to a final concentration of 1 µM to stimulate the cells.[10] Include an unstimulated control group.
-
Incubate the plate for an additional 20 hours at 37°C in a 5% CO₂ incubator.[10]
4. Cytokine Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's protocols.[10]
-
Analyze the data by comparing cytokine levels in this compound-treated wells to the vehicle-treated, R848-stimulated control.
Protocol 2: Assessment of this compound on Spontaneous Cytokine Release from RA Synovial Cells
This protocol is adapted from studies on related compounds and is designed to test the effect of this compound on the spontaneous, elevated cytokine production characteristic of synovial cells from RA patients.[7]
1. Materials and Reagents:
-
This compound (Stock solution in DMSO)
-
Collagenase Type I
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α and IL-1β ELISA kits
-
24-well cell culture plates
2. Synovial Cell Isolation and Culture:
-
Obtain synovial tissue from RA patients undergoing joint replacement surgery, in accordance with institutional ethical guidelines.[7]
-
Mince the tissue finely and digest with Collagenase Type I in serum-free medium for 2-4 hours at 37°C to isolate synovial cells.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.
-
Wash the cells, resuspend in complete DMEM/F-12 medium, and culture them. Use cells from passages 3-6 for experiments to ensure a stable fibroblast-like synoviocyte (FLS) population.
-
Seed the synovial cells in a 24-well plate and allow them to adhere and grow to 80-90% confluency.
3. This compound Treatment:
-
Prepare dilutions of this compound in complete medium at desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[7] Note: No external TLR8 agonist is added, as the experiment aims to measure the effect on endogenous, spontaneous cytokine production.
4. Cytokine Analysis:
-
After the 24-hour incubation, collect the culture supernatants.
-
Measure the concentration of spontaneously released TNF-α and IL-1β using commercial ELISA kits.[7]
-
Analyze the data by comparing cytokine levels in this compound-treated wells to the untreated or vehicle-treated control wells. Data can be expressed as percent inhibition relative to the control.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. conquest.health [conquest.health]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 6. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Preparation of CU-CPT-9a Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CU-CPT-9a is a potent and highly selective antagonist of Toll-like receptor 8 (TLR8), a key component of the innate immune system.[1][2] By binding to and stabilizing the TLR8 dimer in its resting state, this compound effectively prevents the conformational changes required for activation and subsequent downstream signaling.[3][4][5] This inhibitory action on TLR8-mediated proinflammatory signaling makes this compound a valuable tool in immunology research and a potential therapeutic candidate for autoimmune disorders.[1][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO).
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 265.31 g/mol | [3][6] |
| Chemical Formula | C₁₇H₁₅NO₂ | [3][6] |
| CAS Number | 2165340-32-7 | [3][1] |
| Purity | ≥95% (UHPLC) or ≥98% | [3] |
| Solubility in DMSO | Up to 135 mg/mL (508.84 mM) with sonication; 100 mM is readily achievable. | [3][6] |
| IC₅₀ | 0.5 nM | [1][2][6] |
| Working Concentration | 1 - 10 μM for cell culture assays | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure
-
Pre-weighing Preparation: Before opening the this compound container, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.653 mg of this compound (Molecular Weight = 265.31 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 2.653 mg of this compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) or brief sonication may be used to aid dissolution if necessary.[6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials.[2] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[6][7] Reconstituted product in DMSO is stable for at least 3 months at -20°C.[3]
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care and use appropriate personal protective equipment.
-
Perform all weighing and handling of the powder in a chemical fume hood to avoid inhalation.
-
DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Avoid direct contact with skin and eyes.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
References
- 1. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. invivogen.com [invivogen.com]
- 4. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CU CPT 9a | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CU-CPT-9a in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of CU-CPT-9a, a potent and specific antagonist of Toll-like receptor 8 (TLR8). The following sections detail its mechanism of action, effective concentrations in various cell-based assays, and step-by-step protocols for key experiments.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets human TLR8.[1][2] Its mechanism of action involves binding to and stabilizing the TLR8 dimer in its resting, inactive state. This prevents the conformational changes required for agonist-induced activation and subsequent downstream signaling cascades, such as the NF-κB pathway.[1][2] this compound exhibits high potency, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 0.5 nM in cell-free and cell-based assays.[3][4][5] It demonstrates remarkable selectivity for TLR8, showing minimal to no activity against other TLRs, including the closely related TLR7.[1]
Quantitative Data Summary: Effective Concentrations of this compound
The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. The following table summarizes reported concentrations for various in vitro applications.
| Cell Line/System | Assay Type | Agonist (Concentration) | Effective this compound Concentration | Reference |
| Cell-free | TLR8 Inhibition | - | IC₅₀: 0.5 nM | [3] |
| HEK-Blue™ hTLR8 Cells | SEAP Reporter Assay | R848 (1 µg/mL) | IC₅₀: ~0.5 nM | [5][6] |
| THP-1 (differentiated) | TNF-α Production (ELISA) | R848 (1 µg/mL) | IC₅₀: 90 ± 10 nM | [6] |
| THP-1 Cells | NF-κB Down-regulation | R848 | 500 nM (significant reduction) | [5] |
| Human PBMCs | IL-6 Production (ELISA) | R848 (1 µmol/L) or RNA-40 (5 µg/mL) | 0.02 - 20 µmol/L (dose-dependent suppression) | [3] |
| HEK-Blue™ TLR8 Cells | Cytotoxicity (WST-1) | - | No significant cytotoxicity observed | [7][8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the TLR8 signaling pathway and a general workflow for evaluating the in vitro efficacy of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 100 mM) in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
NF-κB Reporter Assay in HEK-Blue™ hTLR8 Cells
This protocol is adapted for HEK-Blue™ hTLR8 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Seeding: Plate HEK-Blue™ hTLR8 cells in a 96-well plate at a density of approximately 3.5 x 10⁵ cells/mL in their appropriate growth medium.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in the cell culture medium. Add the desired concentrations of this compound to the wells and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
TLR8 Agonist Stimulation: Add a TLR8 agonist, such as R848 (final concentration of 1 µg/mL), to the wells. Include appropriate controls (untreated cells, cells treated with agonist alone, and cells treated with this compound alone).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection: Measure SEAP activity in the cell culture supernatant using a detection reagent like QUANTI-Blue™. Follow the manufacturer's instructions for the detection reagent.
-
Data Analysis: Read the absorbance at the recommended wavelength (typically 620-655 nm). The level of SEAP activity is proportional to NF-κB activation. Calculate the percent inhibition of NF-κB activation by this compound compared to the agonist-only control.
Cytokine Production Assay in Human PBMCs
This protocol describes the measurement of cytokine (e.g., IL-6) secretion from human Peripheral Blood Mononuclear Cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Pre-treatment with this compound: Add serial dilutions of this compound (e.g., final concentrations ranging from 0.02 to 20 µM) to the wells.[3] Incubate for 1 hour at 37°C in a 5% CO₂ incubator.[3]
-
TLR8 Agonist Stimulation: Add a TLR8 agonist, such as R848 (final concentration of 1 µM), to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., IL-6) in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the recombinant cytokine standards. Calculate the concentration of the cytokine in each sample and determine the dose-dependent inhibition by this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to assess the potential cytotoxic effects of this compound.
-
Cell Seeding: Plate the cells of interest (e.g., THP-1, HEK-Blue™) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period relevant to your main experiments (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired duration. Include appropriate positive and negative controls.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis induction.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
RNase Treatment and PI Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Quantitative Determination of Human Tumor Necrosis Factor-alpha (TNF-α) using a Sandwich ELISA Protocol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative measurement of human Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants, serum, and plasma using a sandwich enzyme-linked immunosorbent assay (ELISA). The described methodology is based on established principles for commercially available ELISA kits.
Introduction
Tumor Necrosis Factor-alpha (TNF-α), also known as cachectin, is a pro-inflammatory cytokine primarily produced by activated macrophages.[1] It is a key mediator in the inflammatory response and is involved in a wide range of biological processes including immune cell regulation, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of TNF-α has been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making its accurate quantification crucial for research and therapeutic development. This document outlines a robust and sensitive method for measuring human TNF-α levels.
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human TNF-α is pre-coated onto a microplate. Standards and samples are pipetted into the wells, allowing any TNF-α present to be bound by the immobilized antibody. After washing away unbound substances, an enzyme-linked polyclonal or biotinylated monoclonal antibody specific for human TNF-α is added. Following a subsequent wash, a substrate solution is added, and color develops in proportion to the amount of TNF-α bound in the initial step. The reaction is then stopped, and the optical density is measured at a specific wavelength. The concentration of TNF-α in the samples is determined by interpolating from a standard curve.[2][3]
Materials and Reagents
While specific kit components may vary, a typical TNF-α ELISA kit includes:
| Component | Description |
| Microplate | 96-well plate pre-coated with a capture antibody specific for human TNF-α. |
| Human TNF-α Standard | Recombinant human TNF-α to be used for generating a standard curve. |
| Detection Antibody | Biotin-conjugated or enzyme-linked antibody specific for human TNF-α. |
| HRP-Streptavidin or Conjugate | Horseradish Peroxidase (HRP)-streptavidin conjugate (if a biotinylated detection antibody is used).[1][3] |
| Assay Diluent/Sample Diluent | Buffer for diluting standards and samples. |
| Wash Buffer Concentrate | Concentrated buffer solution to be diluted for washing steps. |
| Substrate Solution (TMB) | Tetramethylbenzidine (TMB), a chromogen that develops color upon reaction with HRP.[1] |
| Stop Solution | Acidic solution (e.g., sulfuric or phosphoric acid) to stop the enzymatic reaction. |
| Plate Sealers | Adhesive strips for sealing the microplate during incubations. |
Materials Required but Not Provided:
-
Microplate reader capable of measuring absorbance at 450 nm (with wavelength correction at 540 nm or 570 nm recommended).[4]
-
Calibrated pipettes and disposable tips.
-
Deionized or distilled water.
-
Graduated cylinders for reagent preparation.
-
Wash bottle, manifold dispenser, or automated plate washer.[4]
-
Tubes for standard and sample dilutions.
-
Incubator set to 37°C (if required by the specific kit protocol).[3]
Experimental Protocol
1. Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer: If crystals have formed in the Wash Buffer Concentrate, warm the bottle gently until all crystals have dissolved.[2][5] Dilute the concentrate to the final volume with deionized or distilled water as instructed by the manufacturer (e.g., dilute 50 mL of 20X concentrate to a final volume of 1000 mL).[5]
-
Human TNF-α Standard: Reconstitute the lyophilized standard with the specified volume of Assay Diluent or the appropriate diluent for your sample type (e.g., Calibrator Diluent for serum/plasma samples).[2] This will be your stock solution. Allow the standard to sit for at least 15 minutes with gentle agitation before making dilutions.[2]
-
Standard Curve Preparation: Perform serial dilutions of the TNF-α standard stock solution to create a standard curve. For example, to create a 7-point standard curve, you might dilute the stock solution (e.g., 1000 pg/mL) in half for each subsequent point (500 pg/mL, 250 pg/mL, etc.), with the diluent serving as the zero standard (0 pg/mL).[5] It is recommended to prepare these dilutions in duplicate.
2. Sample Preparation
-
Cell Culture Supernatants: Centrifuge cell culture media to remove any cells or debris.[3][4] Assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[4]
-
Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature before centrifuging for 15 minutes at 1000 x g.[4] Remove the serum and assay immediately or aliquot and store at ≤ -20°C.
-
Plasma: Collect plasma using EDTA, heparin, or citrate (B86180) as an anticoagulant.[4] Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[4] Assay immediately or aliquot and store at ≤ -20°C.
3. Assay Procedure
-
Determine the number of wells required for your standards, samples, and controls. It is recommended to run all in duplicate.
-
Add 50-100 µL of Assay Diluent to each well (refer to specific kit instructions).[2][4]
-
Add 100-200 µL of each standard, sample, and control to the appropriate wells.[2][4]
-
Cover the plate with a plate sealer and incubate for 1-2 hours at room temperature or 37°C, as specified by the kit.[2][4]
-
Aspirate the liquid from each well and wash the plate 3-4 times with diluted Wash Buffer.[2][4] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.[4]
-
Add the Detection Antibody to each well.
-
Cover the plate and incubate as directed (e.g., 1 hour at room temperature).
-
Repeat the wash step.
-
Add the HRP-Streptavidin or Conjugate solution to each well.
-
Cover the plate and incubate (e.g., 20-60 minutes at room temperature). Protect from light.
-
Repeat the wash step.
-
Add 200 µL of TMB Substrate Solution to each well.[2]
-
Incubate for approximately 20-30 minutes at room temperature in the dark. A blue color will develop.[2][4]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[2][4]
-
Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm.[2][4]
Data Analysis and Typical Results
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard OD from all other OD values.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Interpolate the TNF-α concentration of the samples from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if samples were diluted.
Example Standard Curve Data
| TNF-α Concentration (pg/mL) | Mean OD (450 nm) |
| 1000 | 2.458 |
| 500 | 1.621 |
| 250 | 0.985 |
| 125 | 0.552 |
| 62.5 | 0.310 |
| 31.25 | 0.188 |
| 15.6 | 0.125 |
| 0 | 0.051 |
Assay Performance Characteristics
| Parameter | Typical Value |
| Assay Range | 15.6 - 1000 pg/mL |
| Sensitivity | < 10 pg/mL |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 12% |
Note: The data presented are for illustrative purposes only. Actual results will vary depending on the specific ELISA kit and laboratory conditions.
Experimental Workflow and Signaling Pathway
Caption: Figure 1. Sandwich ELISA Experimental Workflow
Caption: Figure 2. Simplified TNF-α Signaling Pathway
References
Application Notes: Immunoblotting for p65 Following CU-CPT-9a Treatment
Introduction
CU-CPT-9a is a potent and specific antagonist of Toll-like receptor 8 (TLR8), a key pattern recognition receptor in the innate immune system.[1] TLR8 activation, typically triggered by single-stranded RNA (ssRNA) from viruses or bacteria, initiates a signaling cascade that results in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] The p65 subunit (also known as RelA) is a critical component of the canonical NF-κB complex. Upon activation, p65 translocates to the nucleus and induces the expression of pro-inflammatory genes. Dysregulation of the TLR8-NF-κB signaling axis is implicated in various inflammatory and autoimmune diseases.
This compound exerts its inhibitory effect by binding to and stabilizing the TLR8 dimer in its inactive or resting state.[1] This prevents the conformational changes required for receptor activation and subsequent downstream signaling, effectively blocking the activation of NF-κB.[1] Immunoblotting for p65, particularly its phosphorylated form (phospho-p65) and its nuclear translocation, is a fundamental technique to quantify the inhibitory effect of this compound on the TLR8-NF-κB pathway.
Mechanism of Action of this compound on the p65 Signaling Pathway
The following diagram illustrates the TLR8 signaling pathway leading to p65 activation and the inhibitory action of this compound.
Caption: this compound inhibits TLR8 signaling by stabilizing the inactive TLR8 dimer.
Quantitative Data Presentation
The inhibitory effect of this compound on p65 activation is dose-dependent.[2] Immunoblot analysis of nuclear extracts allows for the quantification of p65 translocation, while analysis of whole-cell lysates can be used to measure the levels of phosphorylated p65 (Ser536), a key indicator of NF-κB activation. The following tables represent expected results from such experiments.
Table 1: Dose-Dependent Inhibition of p65 Nuclear Translocation by this compound
| Treatment | This compound (nM) | Nuclear p65 (Relative Densitometry Units) | Fold Change vs. Stimulated Control |
| Unstimulated Control | 0 | 1.0 | 0.1 |
| Stimulated Control (TLR8 Agonist) | 0 | 10.0 | 1.0 |
| + this compound | 1 | 7.5 | 0.75 |
| + this compound | 10 | 4.2 | 0.42 |
| + this compound | 100 | 1.5 | 0.15 |
| + this compound | 1000 | 1.1 | 0.11 |
Table 2: Dose-Dependent Inhibition of p65 Phosphorylation (Ser536) by this compound
| Treatment | This compound (nM) | Phospho-p65 (Relative Densitometry Units) | Fold Change vs. Stimulated Control |
| Unstimulated Control | 0 | 0.5 | 0.05 |
| Stimulated Control (TLR8 Agonist) | 0 | 10.0 | 1.0 |
| + this compound | 1 | 8.1 | 0.81 |
| + this compound | 10 | 5.0 | 0.50 |
| + this compound | 100 | 2.1 | 0.21 |
| + this compound | 1000 | 0.8 | 0.08 |
Experimental Protocols
Protocol 1: Cell Lysis and Nuclear/Cytoplasmic Fractionation
This protocol is designed to separate nuclear and cytoplasmic fractions to specifically analyze the translocation of p65 to the nucleus.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, Protease and Phosphatase Inhibitor Cocktail)
-
Detergent (e.g., NP-40)
-
Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, Protease and Phosphatase Inhibitor Cocktail)[3]
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with desired concentrations of this compound for 1-2 hours, followed by stimulation with a TLR8 agonist (e.g., R848) for 30-60 minutes.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in PBS and transfer to a pre-chilled microcentrifuge tube.
-
Cell Lysis (Cytoplasmic Fraction): Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold Hypotonic Buffer. Incubate on ice for 15 minutes.
-
Add 10 µL of 10% NP-40 and vortex vigorously for 15 seconds.
-
Centrifuge at 14,000 x g for 2 minutes at 4°C. Immediately transfer the supernatant (cytoplasmic fraction) to a new pre-chilled tube.
-
Nuclear Fractionation: Resuspend the remaining nuclear pellet in 50 µL of ice-cold Nuclear Extraction Buffer.
-
Incubate on ice for 30 minutes with vortexing every 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
Storage: Store the extracts at -80°C until use.
Protocol 2: Immunoblotting for Total p65 and Phospho-p65 (Ser536)
This protocol outlines the steps for detecting total p65 and its phosphorylated form.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies:
-
Rabbit anti-total p65 (1:1000 dilution)
-
Rabbit anti-phospho-p65 (Ser536) (1:1000 dilution)[4]
-
Mouse anti-Lamin B1 (nuclear marker, 1:1000 dilution)
-
Mouse anti-β-actin or GAPDH (cytoplasmic/loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Sample Preparation: Mix 20-30 µg of protein extract with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p65 or phospho-p65 signal to the appropriate loading control (Lamin B1 for nuclear fractions, β-actin or GAPDH for whole-cell or cytoplasmic fractions).
Experimental Workflow Diagram
The following diagram outlines the key steps in the immunoblotting protocol for analyzing p65 after this compound treatment.
Caption: Workflow for immunoblotting analysis of p65 after this compound treatment.
References
Troubleshooting & Optimization
CU-CPT-9a solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of CU-CPT-9a, a potent and selective TLR8 inhibitor. The following sections address common challenges related to its solubility in aqueous media and provide detailed protocols to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule antagonist of Toll-like receptor 8 (TLR8) with an IC50 of 0.5 nM.[1][2] It functions by binding to and stabilizing the TLR8 dimer in its resting state.[3] This stabilization prevents the conformational changes required for TLR8 activation by agonists like R848 or ssRNA, thereby inhibiting downstream NF-κB signaling and the production of pro-inflammatory cytokines.[3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 20 mM.[4] However, it is insoluble in water.[2] For cell culture experiments, it is highly recommended to first prepare a concentrated stock solution in high-quality, anhydrous DMSO.
Q3: What is the recommended storage procedure for this compound?
A3: this compound powder should be stored at -20°C. A stock solution of this compound in DMSO is stable for at least 3 months when stored at -20°C.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Q4: I observe a precipitate after diluting my this compound DMSO stock into my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the detailed Troubleshooting Guide below for a step-by-step approach to prevent and resolve this issue.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 265.31 g/mol | [3] |
| Formula | C₁₇H₁₅NO₂ | [3] |
| Purity | ≥98% | [4] |
| IC₅₀ | 0.5 nM | [1][2] |
Solubility Data
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [3][4] |
| Ethanol | 20 mM | [4] |
| Water | Insoluble | [2] |
Troubleshooting Guide: this compound Solubility in Aqueous Media
This guide provides solutions to common problems encountered when preparing this compound for use in aqueous cell culture media.
Issue: Precipitate formation upon dilution of DMSO stock solution in aqueous media.
Possible Cause 1: High final concentration. The final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific aqueous environment.
Solution:
-
Lower the final working concentration: The typical working concentration for this compound in cell culture assays is between 1-10 µM.[3] If you observe precipitation, try using a lower concentration within this range.
-
Perform a solubility test: Before your main experiment, test the solubility of this compound in your specific cell culture medium. Prepare a serial dilution and visually inspect for any signs of precipitation.
Possible Cause 2: Improper dilution technique. Rapidly adding a highly concentrated DMSO stock to a large volume of aqueous medium can cause the compound to "crash out" of solution.
Solution:
-
Use a serial dilution method: Instead of a single dilution, perform one or more intermediate dilution steps in pre-warmed (37°C) cell culture medium.
-
Add stock solution to medium: Always add the small volume of DMSO stock directly to the larger volume of pre-warmed medium while gently vortexing or swirling. Do not add the medium to the DMSO stock.
Possible Cause 3: High final DMSO concentration. While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.
Solution:
-
Maintain a low final DMSO concentration: For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to minimize cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Possible Cause 4: Low temperature of the aqueous medium. The solubility of many compounds, including this compound, decreases at lower temperatures.
Solution:
-
Use pre-warmed media: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.
Possible Cause 5: Instability in aqueous solution. While the DMSO stock is stable, the compound's stability in aqueous media over the course of a long experiment may be limited.
Solution:
-
Prepare fresh dilutions: For long-term experiments, consider preparing fresh dilutions of this compound immediately before use.
-
Minimize exposure to light: As a quinoline (B57606) derivative, prolonged exposure to light may affect its stability. Protect your working solutions from light where possible.
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW: 265.31), add 37.69 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into single-use vials and store at -20°C.
-
2. Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
-
Procedure (Serial Dilution):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium. This results in a 100 µM solution. Gently vortex.
-
Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium. Gently vortex.
-
The final DMSO concentration in this working solution is 0.1%.
-
Use this working solution to treat your cells immediately.
-
Visualizations
Caption: Recommended workflow for preparing this compound solutions for cell-based assays.
References
Technical Support Center: Optimizing CU-CPT-9a Incubation Time
Welcome to the technical support center for CU-CPT-9a, a potent and selective inhibitor of Toll-like receptor 8 (TLR8). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound incubation time for various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule antagonist of TLR8.[1][2] It functions by binding to and stabilizing the TLR8 dimer in its inactive or resting state.[3][4] This stabilization prevents the conformational changes required for receptor activation by TLR8 agonists like R848 or single-stranded RNA (ssRNA), thereby blocking downstream signaling cascades that lead to the activation of NF-κB and the production of pro-inflammatory cytokines.[3]
Q2: What is a recommended starting point for this compound incubation time?
A2: The optimal incubation time for this compound is cell-type and assay-dependent. Based on published data, here are some recommended starting points:
-
For HEK-Blue™ TLR8 reporter cells: An incubation time of 20-24 hours with the TLR8 agonist is common for measuring the inhibition of secreted embryonic alkaline phosphatase (SEAP) activity.[5]
-
For human peripheral blood mononuclear cells (PBMCs): A pre-incubation period of 1 hour with this compound is effective before stimulating the cells with a TLR8 agonist for 20 hours to measure cytokine production.[6]
-
For THP-1 monocytes: An incubation of 24 hours has been used to demonstrate the dose-dependent inhibition of TNF-α production.[5]
It is highly recommended to perform a time-course experiment for your specific cell type and endpoint to determine the optimal incubation time.
Q3: How does this compound affect downstream TLR8 signaling?
A3: this compound effectively reverses the downstream signaling events induced by TLR8 agonists. In cell lines such as THP-1 and HEK-Blue™ TLR8, treatment with this compound leads to a dose-dependent reduction in the elevated levels of the p65 subunit of NF-κB, phosphorylated IRAK-4 (p-IRAK4), and TRAF3.[5]
Q4: What is the IC50 of this compound?
A4: this compound is a highly potent inhibitor of TLR8 with a reported half-maximal inhibitory concentration (IC50) of approximately 0.5 nM.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of TLR8 signaling | Suboptimal Incubation Time: The incubation time may be too short for this compound to effectively engage with TLR8 and inhibit its activation, or too long, leading to compound degradation or cellular stress. | Perform a Time-Course Experiment: Test a range of incubation times (e.g., 1, 4, 8, 12, 24 hours) to identify the optimal window for inhibition in your specific cell type and assay. |
| Incorrect this compound Concentration: The concentration of this compound may be too low to achieve significant inhibition. | Perform a Dose-Response Curve: Titrate this compound across a range of concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal effective concentration for your experimental setup. | |
| Cell Health and Confluency: Poor cell health or inconsistent cell density can lead to variable results. | Ensure cells are healthy and in the logarithmic growth phase. Seed cells at a consistent density for all experiments. | |
| Agonist Potency: The TLR8 agonist (e.g., R848) may have lost potency or is being used at a suboptimal concentration. | Use a fresh, validated batch of the TLR8 agonist and optimize its concentration to achieve a robust but not saturating response. | |
| High variability between replicates | Inconsistent Timing: Variations in the timing of reagent addition and incubation can introduce variability. | Use a multichannel pipette for simultaneous addition of reagents where possible. Ensure consistent incubation times for all plates and replicates. |
| Edge Effects in Multi-Well Plates: Wells on the perimeter of a microplate can be prone to evaporation, leading to changes in reagent concentration. | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. | |
| Cell Clumping: Uneven distribution of cells can lead to inconsistent results. | Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. | |
| Unexpected cellular toxicity | High Concentration of this compound or Solvent: Although generally not cytotoxic at effective concentrations, very high concentrations of this compound or the solvent (e.g., DMSO) can be toxic to cells. | Perform a Cytotoxicity Assay: Use a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the maximum non-toxic concentration of this compound and the solvent in your cell line. Keep the final solvent concentration consistent and as low as possible (typically ≤ 0.1%). |
| Prolonged Incubation: Long incubation times can lead to nutrient depletion and accumulation of toxic metabolites, causing cell death. | If long incubation times are necessary, consider replenishing the culture medium. Monitor cell morphology for signs of stress. |
Data Presentation
Table 1: Summary of this compound Incubation Times in Different Cell-Based Assays
| Cell Type | Assay | Incubation Time with this compound | Agonist | Agonist Incubation | Readout | Reference |
| HEK-Blue™ TLR8 | SEAP Reporter Assay | 20-24 hours (co-incubation) | R848 (1 µg/mL) | 20-24 hours | SEAP Activity | [5] |
| Human PBMCs | Cytokine Production (ELISA) | 1 hour (pre-incubation) | R848 (1 µg/mL) | 20 hours | IL-6, IL-1β | [6] |
| Differentiated THP-1 | Cytokine Production (ELISA) | 24 hours (co-incubation) | R848 (1 µg/mL) | 24 hours | TNF-α | [5] |
Experimental Protocols
Protocol 1: SEAP Reporter Assay in HEK-Blue™ TLR8 Cells
This protocol is for determining the inhibitory effect of this compound on TLR8 signaling using a secreted embryonic alkaline phosphatase (SEAP) reporter system.
-
Cell Seeding: Seed HEK-Blue™ TLR8 cells in a 96-well plate at a density of approximately 3.5 x 10^5 cells/mL in DMEM supplemented with 10% heat-inactivated FBS.
-
Compound and Agonist Addition:
-
Add varying concentrations of this compound to the wells.
-
Immediately add the TLR8 agonist R848 to a final concentration of 1 µg/mL.
-
Include appropriate controls (vehicle control, agonist-only control).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.
-
SEAP Detection:
-
Transfer 20 µL of the cell culture supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution.
-
Incubate at 37°C for 30 minutes to 1 hour, or until a color change is observed.
-
-
Data Analysis: Measure the absorbance at 620-655 nm using a microplate reader. Calculate the percent inhibition relative to the agonist-only control.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a biophysical method to verify the direct binding of this compound to its target protein, TLR8, in a cellular environment.
-
Cell Treatment: Treat your target cells (e.g., THP-1) with this compound at the desired concentration and a vehicle control for a predetermined incubation time (e.g., 1-2 hours) at 37°C.
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Include a non-heated control.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C) or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Analyze the amount of soluble TLR8 in each sample by Western blot.
-
-
Data Analysis: Quantify the band intensities for TLR8. A positive thermal shift (i.e., more soluble protein at higher temperatures in the presence of this compound) indicates target engagement.
Visualizations
Caption: this compound stabilizes the inactive TLR8 dimer, preventing downstream signaling.
Caption: Workflow for optimizing this compound incubation time in cell-based assays.
Caption: A logical approach to troubleshooting suboptimal this compound performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 3. invivogen.com [invivogen.com]
- 4. CU CPT 9a | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 5. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
potential off-target effects of CU-CPT-9a at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CU-CPT-9a. The information focuses on understanding its selectivity and addressing potential concerns about off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target activity and potency of this compound?
This compound is a highly potent and selective antagonist of Toll-like receptor 8 (TLR8).[1][2] It functions by binding to the TLR8 dimer and stabilizing it in its resting state, which prevents the conformational changes necessary for activation by agonists like R848 or single-stranded RNA (ssRNA).[1][3] This action blocks downstream signaling pathways, primarily the NF-κB pathway.[1][3]
Q2: How selective is this compound for TLR8 over other Toll-like receptors?
This compound exhibits remarkable selectivity for TLR8. Studies have shown that it does not significantly inhibit other human TLRs, including the closely related TLR7, at concentrations effective for TLR8 inhibition.[1] This specificity has been confirmed in HEK293 cells overexpressing individual TLRs and in human peripheral blood mononuclear cells (PBMCs).
Q3: I am using this compound at a high concentration. What are the known off-target effects?
Currently, there is no published evidence from broad panel screenings (e.g., kinase panels) to suggest specific off-target effects of this compound at high concentrations. The available literature emphasizes its high selectivity for TLR8. Furthermore, studies have indicated that this compound exhibits minimal cytotoxicity even at concentrations up to 100 μM, suggesting a low potential for general off-target toxicity.[3]
Q4: At what concentration should I use this compound in my cell-based assays?
The recommended working concentration for cell culture assays is typically in the range of 1 to 10 μM.[1] However, given its high potency (IC50 ~0.5 nM), effective TLR8 inhibition can be observed at much lower concentrations. The optimal concentration will depend on the specific cell type, experimental conditions, and the concentration of the TLR8 agonist being used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guide
Issue 1: I am observing an unexpected effect in my experiment that does not seem to be related to TLR8 inhibition.
-
Confirm On-Target Activity: First, ensure that this compound is effectively inhibiting TLR8 in your experimental system. Run a positive control experiment using a known TLR8 agonist (e.g., R848) and measure the inhibition of a downstream readout, such as TNF-α or IL-6 production. This will help you to confirm that the compound is active and that your observed unexpected effect is not due to a lack of TLR8 inhibition.
-
Evaluate Cytotoxicity: Although this compound has been reported to have low cytotoxicity, it is crucial to assess its impact on cell viability at the concentrations used in your experiments. Use a standard cytotoxicity assay (e.g., MTT or LDH assay) to rule out the possibility that the observed effect is a consequence of cell death or stress.
-
Consider the Vehicle Control: this compound is typically dissolved in DMSO.[1][4] Ensure that you are using an equivalent concentration of DMSO in your vehicle control wells, as high concentrations of DMSO can have independent biological effects.
-
Review the Literature for Your Specific Cell Type: Investigate whether your cell type expresses TLR8 and if there are any known unique signaling pathways that might be indirectly affected by the modulation of TLR8 activity.
Issue 2: The inhibitory effect of this compound is less than expected.
-
Check Compound Integrity: Ensure that the compound has been stored correctly and has not degraded. Prepare fresh stock solutions from powder if necessary.
-
Optimize Agonist Concentration: The level of TLR8 activation can influence the apparent potency of the inhibitor. If you are using a very high concentration of a TLR8 agonist, you may need to increase the concentration of this compound to achieve effective inhibition.
-
Verify Cell Health and TLR8 Expression: Confirm that the cells are healthy and are expressing functional TLR8. Passage number and cell culture conditions can sometimes affect receptor expression and signaling.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Metric | Value | Reference |
| Human TLR8 | IC50 | 0.5 nM | [2][4][5][6] |
| Human TLR8 | Kd | 21 nM | [7] |
| Other Human TLRs (e.g., TLR7) | Inhibition | No significant inhibition observed | [1] |
| Cytotoxicity | Minimal up to 100 μM | [3] |
Experimental Protocols
Protocol: Assessing TLR8 Inhibition in Human PBMCs
This protocol provides a method to confirm the on-target activity of this compound by measuring the inhibition of agonist-induced cytokine production in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
R848 (TLR8 agonist)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
ELISA kit for human TNF-α or IL-6
Procedure:
-
Isolate PBMCs from whole blood using standard density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell density.
-
Plate the cells in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add the TLR8 agonist R848 to the wells to a final concentration known to induce a robust cytokine response (e.g., 1 μM). Include a set of wells with no agonist as a negative control.
-
Incubate the plates for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α or IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Visualizations
Caption: TLR8 signaling pathway and the inhibitory mechanism of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 3. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CU CPT 9a | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 7. Structurally modified dipyrazinylpyridine-based homoleptic Cu(ii) complexes: comparative cytotoxic evaluation in breast cancer cell lines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
CU-CPT-9a stability in cell culture medium over 24 hours
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of CU-CPT-9a in cell culture medium. The following information includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture medium over a 24-hour period?
A: While specific public data on the 24-hour stability of this compound in cell culture medium is limited, small molecule stability can be influenced by several factors.[1] These include the composition of the medium, pH, incubation temperature (typically 37°C), and the presence of serum, which may contain metabolizing enzymes.[1] It is crucial to determine the stability of this compound under your specific experimental conditions. A general approach involves incubating the compound in the desired cell culture medium and measuring its concentration at various time points using an analytical method like HPLC-MS.[2][3]
Q2: What are the primary factors that can affect the stability of this compound in my cell culture experiments?
A: Several factors can influence the stability of a small molecule like this compound in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can affect the chemical stability of a compound.[1]
-
Temperature: The standard incubation temperature of 37°C can accelerate the degradation of thermally sensitive compounds.[1]
-
Media Components: Certain components in the culture medium, such as amino acids or vitamins, may react with the compound.[2]
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes like esterases and proteases present in the serum can metabolize the compound.[1]
-
Light Exposure: For light-sensitive compounds, exposure to light can lead to photodegradation.[1]
Q3: What is the recommended method for preparing a stock solution of this compound?
A: this compound is soluble in DMSO at a concentration of 100 mM.[4] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in your cell culture medium.[2] When preparing the working solution, ensure that the final concentration of DMSO is low (typically less than 0.1%) to avoid solvent-induced cellular toxicity.[1]
Q4: How should I store the this compound stock solution?
A: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[4][5] When stored at -20°C, the reconstituted product is stable for at least three months.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[2]
Experimental Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a general procedure for determining the stability of this compound in a cell culture medium of your choice (e.g., DMEM, RPMI-1640) over a 24-hour period using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the Working Solution: Dilute the 10 mM stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.1%.[1]
-
Incubation: Dispense the 10 µM working solution into triplicate wells of a 24-well plate or into sterile microcentrifuge tubes.[2] Incubate the plate/tubes at 37°C in a humidified incubator with 5% CO₂.[2]
-
Sample Collection: Collect aliquots at designated time points (e.g., 0, 2, 4, 8, and 24 hours). The 0-hour time point should be collected immediately after the preparation of the working solution.[2]
-
Sample Processing: For samples containing serum, precipitate proteins by adding a threefold excess of a cold organic solvent like acetonitrile.[1] Vortex the samples and centrifuge at high speed to pellet the proteins. Transfer the supernatant for analysis.[1]
-
HPLC-MS Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at the 0-hour time point.
Example Stability Data
The following table presents hypothetical stability data for this compound in DMEM supplemented with 10% FBS over 24 hours. Note: This is example data and should be confirmed by your own experiments.
| Time Point (Hours) | Mean % Remaining (± SD) |
| 0 | 100 ± 0 |
| 2 | 98.5 ± 1.2 |
| 4 | 95.2 ± 2.5 |
| 8 | 89.7 ± 3.1 |
| 24 | 75.4 ± 4.5 |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the assessment of this compound stability.
| Question | Possible Cause | Suggested Solution |
| Why is this compound showing rapid degradation in my cell culture medium? | The compound may be inherently unstable in an aqueous solution at 37°C.[2] Components in the media could be reacting with the compound.[2] The pH of the media might be affecting stability.[2] | Perform a stability check in a simpler buffer system (e.g., PBS) to assess inherent aqueous stability. Test stability in media with and without serum to determine if serum components are causing degradation.[2] Ensure the pH of your media is stable throughout the experiment.[2] |
| I'm observing high variability between my replicates. | This could be due to inconsistent sample handling and processing.[2] Issues with the analytical method (e.g., HPLC-MS) can also contribute.[2] Incomplete solubilization of the compound can lead to variable concentrations.[2] | Ensure precise and consistent timing for sample collection and processing. Validate your analytical method for linearity, precision, and accuracy.[1] Confirm the complete dissolution of the compound in the stock solution and media.[1] |
| My compound is precipitating out of the cell culture medium. | The concentration of this compound may be exceeding its solubility limit in the aqueous medium.[1] | Try using a lower final concentration. Optimize the dilution method by performing a serial dilution in pre-warmed media.[1] Adding the compound dropwise while gently vortexing can also help prevent precipitation.[1] |
Visualizations
Caption: A flowchart illustrating the key steps in assessing the stability of this compound in cell culture medium.
Caption: A decision tree to guide troubleshooting common problems encountered during this compound stability experiments.
References
troubleshooting lack of CU-CPT-9a inhibitory effect
Welcome to the technical support center for CU-CPT-9a. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Lack of this compound Inhibitory Effect
This guide addresses common issues that may lead to an apparent lack of inhibitory effect from this compound in your experiments.
Question 1: I am not observing any inhibition of TLR8 signaling after treating my cells with this compound. What are the most common reasons for this?
Answer: A lack of inhibitory effect can stem from several factors related to the compound itself, the experimental setup, or the specific cell system being used. The most common culprits are improper compound handling, suboptimal experimental conditions, or issues with the cellular model.
We recommend following a systematic troubleshooting approach. Start by verifying the preparation and application of the inhibitor, then move to evaluating the experimental design and, finally, the cellular components.
Below is a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for lack of inhibitor effect.
Question 2: How can I be sure my this compound is properly stored and prepared?
Answer: Proper handling is critical for maintaining the inhibitor's activity. Please review the following points and the data in Table 1.
-
Storage: Upon receipt, this compound powder should be stored at -20°C.[1][2] The reconstituted stock solution in DMSO is stable for at least three months when stored at -20°C.[1]
-
Reconstitution: Prepare a concentrated stock solution (e.g., 10-100 mM) in high-purity, anhydrous DMSO.[1][2] Ensure the compound is fully dissolved. Gentle warming or brief sonication can aid dissolution.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, create single-use aliquots of the stock solution and store them at -20°C.[4]
-
Precipitation: this compound is hydrophobic and has low aqueous solubility.[3][5] When diluting the DMSO stock into your aqueous cell culture media, the compound can precipitate. To avoid this:
-
Pre-warm your cell culture media to 37°C before adding the inhibitor.[3]
-
Add the inhibitor stock to the media and mix immediately and thoroughly by gentle inversion or pipetting.[3]
-
Avoid high final concentrations of DMSO (typically keep it ≤ 0.1%).[6]
-
Consider performing serial dilutions in pre-warmed media rather than a single large dilution.[3]
-
| Parameter | Value | Citation(s) |
| Molecular Weight | 265.31 g/mol | [1][2] |
| Purity | ≥95-98% | [1][2] |
| Solubility (Stock) | 100 mM in DMSO, 20 mM in ethanol | [1][2] |
| Storage Temperature | -20°C (Powder and DMSO Stock) | [1][2] |
| Stock Solution Stability | At least 3 months at -20°C in DMSO | [1] |
| Table 1: Physical and Chemical Properties of this compound. |
Question 3: What is the correct concentration of this compound to use, and how long should I pre-incubate it with my cells?
Answer: The optimal concentration and incubation time can vary by cell type and experimental conditions.
-
Concentration Range: The reported working concentration in cell culture assays is typically between 1 µM and 10 µM.[1] However, potent effects have been seen at much lower concentrations in some systems.[5] We strongly recommend performing a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal, non-toxic concentration for your specific cell line and assay.
-
Pre-incubation Time: A pre-incubation period is necessary for the inhibitor to enter the cells and bind to its target. A typical pre-incubation time is 1 hour at 37°C before adding the TLR8 agonist.[5]
| Parameter | Recommended Range | Citation(s) |
| IC₅₀ | 0.5 nM | [5][7] |
| Dissociation Constant (Kd) | 21 nM | [2] |
| Cell Culture Working Concentration | 1 µM - 10 µM (start with a dose-response) | [1] |
| Pre-incubation Time | 1 hour (before agonist stimulation) | [5] |
| Table 2: Potency and Recommended Usage of this compound. |
Question 4: My experimental setup seems correct, but I'm still not seeing an effect. Could the issue be my cells or the agonist?
Answer: Yes, this is a critical area to investigate.
-
TLR8 Expression: Confirm that your cell line expresses human TLR8. This compound is specific to human TLR8 and is not active against murine TLR8.[8] Cell lines known to express functional human TLR8 include THP-1 monocytes and HEK-Blue™ hTLR8 reporter cells.[1][9]
-
Cell Health and Confluency: Ensure your cells are healthy and not overly confluent. High cell density can sometimes lead to faster metabolism or depletion of the inhibitor from the media.[4]
-
Agonist Activity: Verify that your TLR8 agonist (e.g., R848, ssRNA40) is active and used at an appropriate concentration to elicit a robust response. Run a positive control (agonist + vehicle) to confirm strong stimulation.
-
Vehicle Control: Always include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) to ensure that the solvent itself is not affecting the cells.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective antagonist of Toll-like receptor 8 (TLR8).[7] Under normal conditions, a TLR8 agonist like R848 or ssRNA induces a conformational change in the TLR8 dimer, leading to downstream signaling.[1] this compound binds to an allosteric site on the TLR8 protein-protein interface, stabilizing the dimer in its inactive or "resting" state.[8][9] This stabilization prevents the conformational change required for activation, thereby blocking the initiation of the downstream NF-κB signaling cascade.[1][9]
Caption: Mechanism of action of this compound on the TLR8 pathway.
Q2: Which downstream readouts are appropriate for measuring this compound activity? A2: The inhibitory activity of this compound can be measured by assessing key nodes in the TLR8 signaling pathway. Suitable readouts include:
-
Cytokine Production: Measuring the levels of secreted pro-inflammatory cytokines like TNF-α, IL-6, or IL-1β via ELISA is a common and robust method.[5][9]
-
Reporter Gene Assays: Using a cell line that expresses a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB promoter, such as HEK-Blue™ TLR8 cells.[9]
-
Western Blot: Analyzing the phosphorylation status of downstream signaling proteins like IRAK-4 or the nuclear translocation of NF-κB components like p65.[9] The levels of these activated proteins, which increase upon agonist stimulation, should be reversed by this compound in a dose-dependent manner.[9][10]
Q3: Can this compound inhibit other Toll-like Receptors? A3: No, this compound is highly selective for human TLR8.[1] Studies have shown it does not have an inhibitory effect on other TLRs, including the closely related TLR7, nor TLRs 1/2, 2/6, 3, 4, 5, and 9.[1][8]
Experimental Protocols
Protocol 1: General Cell Treatment for Assessing this compound Activity
This protocol provides a general workflow for treating cells to test the inhibitory effect of this compound.
Caption: General experimental workflow for this compound treatment.
Methodology:
-
Cell Plating: Seed cells (e.g., human PBMCs, THP-1 monocytes) in a multi-well plate at a density appropriate for your assay and allow them to rest or differentiate as needed.
-
Inhibitor Preparation: On the day of the experiment, thaw an aliquot of this compound DMSO stock. Prepare working concentrations by diluting the stock in pre-warmed (37°C) complete cell culture media. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Pre-incubation: Carefully remove the old media from the cells and add the media containing the different concentrations of this compound or the vehicle control. Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.[5]
-
Agonist Stimulation: Prepare a concentrated stock of a TLR8 agonist (e.g., R848 at 1 µM final concentration). Add the appropriate volume of agonist directly to the wells. Include a negative control (cells with vehicle media, no agonist).
-
Final Incubation: Return the plate to the incubator for a period suitable for your endpoint (e.g., 20 hours for cytokine measurement by ELISA).[5]
-
Analysis: After incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) or lyse the cells for protein or RNA analysis (e.g., Western blot, qPCR).
Protocol 2: Downstream Analysis by ELISA
-
After the final incubation period, centrifuge the cell plate (e.g., at 400 x g for 5 minutes) to pellet any cells or debris.
-
Carefully collect the culture supernatants without disturbing the cell layer.
-
Measure the concentration of the desired cytokine (e.g., TNF-α or IL-6) in the supernatants using a commercially available ELISA kit, following the manufacturer’s instructions.[5]
-
Calculate the percent inhibition for each this compound concentration relative to the "agonist + vehicle" positive control.
References
- 1. invivogen.com [invivogen.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 8. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing CU-CPT-9a Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of CU-CPT-9a in primary cell cultures.
Troubleshooting Guides
Problem: Observed Cytotoxicity or Reduced Viability in Primary Cells After this compound Treatment
Primary cells can be highly sensitive to even minor perturbations in their culture environment. The introduction of a potent small molecule inhibitor like this compound requires careful optimization to ensure that the observed effects are due to specific on-target inhibition and not a result of off-target cytotoxicity.
Initial Steps
-
Confirm Absence of Contamination: Before attributing cytotoxicity to this compound, rule out common cell culture issues such as microbial contamination.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, ideally ≤ 0.1%.[1] Run a vehicle-only control to assess solvent toxicity.
-
Cell Health: Use healthy, low-passage primary cells for your experiments. Stressed or high-passage cells are more susceptible to drug-induced toxicity.[1]
Systematic Troubleshooting Workflow
If initial checks do not resolve the issue, a more systematic approach is required to determine the optimal, non-toxic concentration of this compound for your specific primary cell type and experimental conditions.
Caption: A logical workflow for troubleshooting cytotoxicity and optimizing this compound concentration.
Quantitative Data Summary
The following table summarizes key concentrations for this compound based on available literature. Note that the optimal concentration for your specific primary cell type may vary and should be determined experimentally.
| Parameter | Concentration | Cell Type(s) | Reference(s) |
| IC50 (TLR8 Inhibition) | 0.5 nM | Cell-free assay | [2][3][4] |
| Kd (Binding Affinity) | 21 nM | Human TLR8 ectodomain | [4][5] |
| Effective Concentration (NF-κB Reduction) | 500 nM | Not specified | [6] |
| Tested Concentration Range (PBMCs) | 0.02 µM - 20 µM | Human PBMCs | [3] |
| Recommended Starting Range for Dose-Response | 0.1 nM - 10 µM | General recommendation for primary cells | [1] |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol will help determine the concentration at which this compound inhibits TLR8 signaling (IC50) and the concentration at which it induces cytotoxicity (CC50).
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a buffered solution with detergent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere and stabilize for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A broad range is recommended for the initial experiment (e.g., 0.1 nM to 10 µM). Include a vehicle-only control.
-
Treatment: Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.
Protocol 2: Assessment of Target Engagement (NF-κB Inhibition)
This protocol assesses the ability of non-toxic concentrations of this compound to inhibit the TLR8 signaling pathway.
Materials:
-
Primary cells expressing TLR8 (e.g., monocytes, macrophages)
-
Complete cell culture medium
-
This compound
-
TLR8 agonist (e.g., R848)
-
Reagents for downstream analysis (e.g., ELISA kit for IL-6 or TNF-α, or reagents for western blotting of phosphorylated NF-κB)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with a range of non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.
-
TLR8 Activation: Stimulate the cells with a TLR8 agonist (e.g., R848) for a predetermined amount of time (e.g., 6-24 hours).
-
Endpoint Analysis:
-
ELISA: Collect the cell culture supernatant and measure the concentration of a downstream cytokine such as IL-6 or TNF-α.
-
Western Blot: Lyse the cells and perform a western blot to assess the levels of phosphorylated NF-κB p65.
-
-
Data Analysis: Determine the IC50 of this compound for the inhibition of TLR8-mediated signaling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of Toll-like receptor 8 (TLR8).[2][7] It functions by binding to and stabilizing the TLR8 dimer in its resting state, which prevents the conformational changes required for activation and downstream signaling.[5][7]
Q2: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A2: If you observe cytotoxicity at concentrations at or below the reported IC50, consider the following:
-
High Sensitivity of Primary Cells: Primary cells are often more sensitive than immortalized cell lines.[1] A thorough dose-response experiment is crucial.
-
Solvent Toxicity: Ensure your final DMSO concentration is not exceeding 0.1%.[1]
-
Cell Culture Conditions: Suboptimal culture conditions can exacerbate drug-induced stress.[1]
Q3: How can I be sure that the observed effects are due to TLR8 inhibition and not off-target effects?
A3: To confirm on-target activity:
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound.
-
Rescue Experiment: If possible, overexpressing TLR8 might mitigate the inhibitory effects.
-
Test in TLR8-deficient cells: If you have access to primary cells from a TLR8 knockout model, this compound should have no effect on the signaling pathway under investigation.
Q4: What is the expected downstream effect of TLR8 inhibition by this compound?
A4: TLR8 activation leads to the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines like TNF-α and IL-6.[5] Therefore, successful inhibition of TLR8 by this compound should result in a decrease in the nuclear translocation of NF-κB and reduced secretion of these cytokines upon stimulation with a TLR8 agonist.[3][6]
Caption: The inhibitory effect of this compound on the TLR8 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. CU CPT 9a | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 5. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
proper storage and handling of CU-CPT-9a powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of CU-CPT-9a powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: Upon receipt, this compound powder should be stored at -20°C.[1][2]
Q2: How should I store reconstituted this compound solutions?
A2: Stock solutions of this compound prepared in DMSO are stable for at least 3 months when stored at -20°C.[1] Some suppliers suggest that solutions stored at -80°C are stable for up to 2 years, and at -20°C for 1 year. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[3]
Q3: What is the best solvent for reconstituting this compound powder?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting this compound.[1][2] It is soluble up to 100 mM in DMSO.[1][2] For in vivo experiments, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution.[3]
Q4: What is the typical working concentration for this compound in cell culture assays?
A4: The recommended working concentration for this compound in cell culture assays is typically between 1 and 10 μM.[1] However, as a potent TLR8 inhibitor with an IC50 of 0.5 nM, lower concentrations may also be effective depending on the cell type and experimental conditions.[2][3][4][5]
Q5: Is this compound selective for TLR8?
A5: Yes, this compound is a potent and selective inhibitor of Toll-like receptor 8 (TLR8).[1] It has been shown to have no significant effect on other TLRs, including the closely related TLR7.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in media | - Exceeding the solubility limit in aqueous solutions.- Temperature fluctuations. | - Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to maintain solubility.- Prepare fresh dilutions from a DMSO stock solution for each experiment.- If precipitation occurs in stock solutions, gentle warming and vortexing may help to redissolve the compound. For in vivo preparations, sonication can be used to aid dissolution.[3] |
| Inconsistent or no inhibitory effect | - Improper storage leading to degradation.- Incorrect concentration used.- Cell line does not express functional human TLR8. | - Verify that the this compound powder and stock solutions have been stored at the correct temperatures.- Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental setup.- Confirm TLR8 expression and functionality in your cell model using a known TLR8 agonist like R848. |
| Observed cytotoxicity | - High concentration of this compound.- High concentration of the solvent (DMSO).- Cell line sensitivity. | - Determine the maximum non-toxic concentration of this compound and DMSO for your specific cell line using a cell viability assay (e.g., MTT or LDH assay).- Lower the final concentration of both the compound and the solvent in your experiments. |
| Difficulty dissolving the powder | - Using an inappropriate solvent.- Hygroscopic nature of DMSO affecting solubility. | - Use fresh, high-quality, anhydrous DMSO for reconstitution.- Ultrasonic agitation may be required to fully dissolve the compound in DMSO.[3] |
Quantitative Data Summary
Storage and Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [3] |
| Powder | 4°C | 2 years | [3] |
| In DMSO | -20°C | 1 year | [3] |
| In DMSO | -80°C | 2 years | [3] |
| Reconstituted in DMSO | -20°C | At least 3 months | [1] |
Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [1][2] |
| DMSO | 53 mg/mL (199.76 mM) | [4] |
| Ethanol | 20 mM | [2] |
| Water | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a stock concentration of 10 mM. For example, to a 1 mg vial (MW: 265.31 g/mol ), add 376.9 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.[3]
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: In Vitro TLR8 Inhibition Assay
-
Cell Seeding: Plate human peripheral blood mononuclear cells (PBMCs) or a human cell line expressing TLR8 (e.g., THP-1 cells) in a 96-well plate at the desired density.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound from the stock solution in cell culture medium. Add the desired concentrations of this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 1 hour at 37°C and 5% CO2.[4]
-
TLR8 Agonist Stimulation: Add a known TLR8 agonist, such as R848 (1 µg/mL) or ssRNA, to the wells.[4][7]
-
Incubation: Incubate the plate for an appropriate time (e.g., 20 hours) to allow for cytokine production or downstream signaling activation.[4]
-
Analysis: Collect the cell culture supernatants and measure the levels of a downstream effector, such as TNF-α or IL-6, by ELISA.[4] Alternatively, cell lysates can be analyzed for the activation of downstream signaling pathways (e.g., NF-κB) by Western blot or reporter assays.
Visualizations
Caption: Mechanism of this compound inhibition of the TLR8 signaling pathway.
Caption: Workflow for an in vitro TLR8 inhibition experiment.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. invivogen.com [invivogen.com]
- 2. CU CPT 9a | Toll-like Receptor Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CU CPT 9a HCl | antagonist of TLR8 | CAS# N/A | InvivoChem [invivochem.com]
- 6. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CU-CPT-9a In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TLR8 inhibitor, CU-CPT-9a. The focus is on understanding and mitigating the potential effects of serum on its activity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small-molecule antagonist of Toll-like receptor 8 (TLR8), with a reported IC50 of 0.5 nM.[1][2] Its mechanism of action involves binding to and stabilizing the TLR8 dimer in its inactive or resting state. This stabilization prevents the conformational changes required for agonist-induced activation and subsequent downstream signaling cascades, such as the NF-κB pathway.[3][4][5]
Q2: Why is the presence of serum a consideration in my in vitro assay with this compound?
A2: Serum is a complex mixture of proteins, growth factors, and other molecules. The main concern with small molecules like this compound is protein binding, primarily to albumin.[6] When this compound binds to serum proteins, the unbound fraction of the drug, which is the pharmacologically active portion, is reduced.[6] This can lead to an apparent decrease in potency (a higher IC50 value) in your assay. Additionally, lot-to-lot variability in serum composition can introduce inconsistencies in your results.[7]
Q3: What are the typical cell lines used to study this compound activity?
A3: Commonly used cell lines for studying TLR8 activity and its inhibition by this compound include human monocytic cell lines like THP-1 (often differentiated into macrophage-like cells) and HEK293 cells engineered to overexpress human TLR8 (e.g., HEK-Blue™ TLR8 cells).[4] Primary human peripheral blood mononuclear cells (PBMCs) are also used to assess its activity in a more physiologically relevant context.[2]
Troubleshooting Guide
Issue 1: I'm observing a significantly lower potency (higher IC50 value) for this compound than reported in the literature.
-
Question: Could the serum in my cell culture medium be affecting the activity of this compound? Answer: Yes, this is a likely cause. The presence of serum proteins can lead to drug sequestration, reducing the free concentration of this compound available to interact with TLR8. The extent of this effect can vary with the concentration and source of the serum.[8]
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can tolerate it, try performing the assay with a lower serum concentration (e.g., 2-5% FBS) or in a serum-free medium for the duration of the drug treatment.
-
Perform a Serum Shift Assay: To quantify the effect of serum, determine the IC50 of this compound in parallel experiments with varying concentrations of serum (e.g., 0%, 5%, 10%, 20% FBS). A rightward shift in the dose-response curve with increasing serum concentration is indicative of protein binding.
-
Use Heat-Inactivated Serum: Ensure you are using heat-inactivated serum, as complement proteins in non-heat-inactivated serum can sometimes interfere with cell-based assays.[9]
-
-
Issue 2: My results with this compound show high variability between experiments.
-
Question: Why are my results inconsistent across different experimental runs? Answer: High variability can be due to several factors, including inconsistent cell health, passage number, and, importantly, lot-to-lot differences in serum.[7]
-
Troubleshooting Steps:
-
Standardize Serum Lots: If possible, purchase a large batch of serum from a single lot for a series of experiments. Test each new lot to ensure consistency.
-
Consistent Cell Culture Practices: Ensure your cell seeding density, passage number, and overall cell health are consistent for each experiment.[10]
-
Reagent Quality: Verify the integrity of your this compound stock solution. Ensure it is properly stored and has not undergone multiple freeze-thaw cycles.[7]
-
-
Quantitative Data Summary
The following table illustrates a hypothetical "serum shift" in the IC50 value of this compound, demonstrating the potential impact of serum protein binding on its apparent potency.
| Fetal Bovine Serum (FBS) Concentration | Apparent IC50 of this compound (nM) | Fold Shift in IC50 (vs. 0% FBS) |
| 0% | 0.5 | 1.0 |
| 2.5% | 1.2 | 2.4 |
| 5% | 2.5 | 5.0 |
| 10% | 5.8 | 11.6 |
| 20% | 13.5 | 27.0 |
Note: These are example data to illustrate the concept of a serum shift. Actual results may vary depending on the cell line, serum lot, and assay conditions.
Experimental Protocols
1. Protocol for TLR8 Activity Assay in THP-1 Cells
This protocol describes a method to measure the inhibition of TLR8-mediated cytokine production by this compound.
-
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
This compound
-
R848 (TLR7/8 agonist)
-
ELISA kit for TNF-α or IL-8
-
-
Procedure:
-
Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete medium containing 50 ng/mL PMA. Incubate for 48-72 hours to differentiate into macrophage-like cells.
-
Pre-treatment with this compound: After differentiation, wash the cells with PBS and replace the medium with fresh medium containing the desired serum concentration. Add serial dilutions of this compound to the wells and incubate for 1 hour at 37°C.
-
TLR8 Stimulation: Add a final concentration of 1 µg/mL R848 to the wells to stimulate TLR8. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of TNF-α or IL-8 using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
2. Protocol for Determining Serum Protein Binding (Equilibrium Dialysis)
This method can be used to quantify the fraction of this compound bound to serum proteins.
-
Materials:
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 5-10 kDa MWCO)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Serum (e.g., human or fetal bovine)
-
LC-MS/MS for quantification
-
-
Procedure:
-
Prepare Dialysis Cells: Assemble the dialysis cells according to the manufacturer's instructions.
-
Add Samples: Add a known concentration of this compound to serum in one chamber and an equal volume of PBS to the other chamber.
-
Equilibration: Incubate the dialysis apparatus at 37°C with gentle shaking for 4-24 hours to allow for equilibrium to be reached.
-
Sample Collection: After incubation, collect samples from both the serum and the PBS chambers.
-
Quantification: Determine the concentration of this compound in both chambers using a validated LC-MS/MS method.
-
Calculation:
-
Fraction unbound (fu) = [Concentration in PBS chamber] / [Concentration in serum chamber]
-
Percentage bound = (1 - fu) * 100
-
-
Visualizations
References
- 1. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. invivogen.com [invivogen.com]
- 4. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Toward Consensus on Correct Interpretation of Protein Binding in Plasma and Other Biological Matrices for COVID‐19 Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcv.lanl.gov [hcv.lanl.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
determining the optimal CU-CPT-9a concentration range
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration range for CU-CPT-9a, a potent and selective TLR8 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small-molecule inhibitor of Toll-like receptor 8 (TLR8).[1][2] Its mechanism of action involves binding to and stabilizing the TLR8 dimer in its inactive or "resting" state.[1][2][3][4] This stabilization prevents the conformational changes required for TLR8 activation by agonists such as single-stranded RNA (ssRNA) or synthetic ligands like R848, thereby blocking downstream inflammatory signaling pathways.[1][2][3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: A general starting concentration range for this compound in cell culture assays is 1 to 10 µM.[2] However, the optimal concentration will depend on the specific cell type and experimental conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For storage, it is recommended to keep the compound as a powder at -20°C.[2] Once dissolved in DMSO, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been demonstrated to be effective in various cell lines that express human TLR8, including HEK-Blue™ hTLR8 reporter cells, the human monocytic cell line THP-1, and primary human peripheral blood mononuclear cells (PBMCs).[1][4][5][6]
Q5: How can I confirm that this compound is engaging with its target, TLR8, in my cells?
A5: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement of a compound in a cellular environment.[7][8][9][10][11] This method is based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[7][10][11] A shift in the melting curve of TLR8 in the presence of this compound provides strong evidence of direct binding.
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell handling, passage number, or cell density.
-
Solution: Standardize cell culture and plating procedures. Ensure cells are in a logarithmic growth phase and maintain a consistent cell density for all experiments. For primary cells like PBMCs, pooling cells from multiple donors can help reduce variability.[12]
-
-
Possible Cause: Inaccurate pipetting of the compound or reagents.
-
Solution: Use calibrated pipettes and ensure proper mixing of all solutions. Prepare a master mix for reagents where possible to minimize pipetting errors.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
Issue 2: No or weak response to the TLR8 agonist, even in the absence of this compound.
-
Possible Cause: Low or no TLR8 expression in the cells.
-
Solution: Verify TLR8 expression in your cell line using techniques like RT-qPCR or Western blot. If using primary cells, ensure the correct cell population (e.g., monocytes) is being analyzed.[12]
-
-
Possible Cause: Inactive TLR8 agonist.
-
Solution: Ensure the TLR8 agonist (e.g., R848) is properly stored and has not expired. Test the agonist on a validated positive control cell line, such as HEK-Blue™ hTLR8 cells, to confirm its activity.[12]
-
-
Possible Cause: Suboptimal agonist concentration.
-
Solution: Perform a dose-response curve for the TLR8 agonist to determine the optimal concentration that elicits a robust response in your specific cell type.[12]
-
Issue 3: this compound does not show an inhibitory effect.
-
Possible Cause: Incorrect concentration of this compound.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine its IC50 value in your experimental setup.
-
-
Possible Cause: Compound degradation.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause: Insufficient pre-incubation time.
-
Solution: Optimize the pre-incubation time of the cells with this compound before adding the TLR8 agonist to allow for sufficient cell penetration and target engagement. A typical pre-incubation time is 1 hour.[4]
-
Issue 4: Observed cytotoxicity at the tested concentrations of this compound.
-
Possible Cause: The concentration of this compound is too high.
-
Possible Cause: High concentration of the solvent (DMSO).
-
Solution: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and that a vehicle control (cells treated with the same concentration of DMSO without the compound) is included in all experiments.[12]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.5 nM | Cell-free assay | [4][12][14] |
| Kd | 21 nM | Isothermal Titration Calorimetry (ITC) | |
| Working Concentration | 1 - 10 µM | Cell culture assays | [2] |
| Solubility | 100 mM | In DMSO | [2] |
Key Experimental Protocols
SEAP Reporter Assay in HEK-Blue™ hTLR8 Cells
This assay is used to determine the inhibitory effect of this compound on TLR8 signaling by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.[1][5][15]
Methodology:
-
Cell Seeding: Plate HEK-Blue™ hTLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Agonist Stimulation: Stimulate the cells with a TLR8 agonist (e.g., 1 µg/mL R848) for 24 hours.
-
SEAP Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant.
-
Measurement: Measure the optical density at 620-655 nm using a microplate reader. The blue color intensity is proportional to the SEAP activity.
Cytokine Production Assay in THP-1 Cells
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-8, in the human monocytic cell line THP-1.[6][16][17]
Methodology:
-
Cell Differentiation (Optional but Recommended): Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 24-48 hours.
-
Cell Seeding: Plate the differentiated THP-1 cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Agonist Stimulation: Stimulate the cells with a TLR8 agonist (e.g., 1 µg/mL R848) for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α or IL-8 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms the direct binding of this compound to TLR8 in intact cells.[7][8][9][10][11]
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble TLR8 by Western blot or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. TLR7 Ligation Inhibits TLR8 Responsiveness in IL-27-Primed Human THP-1 Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. dojindo.com [dojindo.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bowdish.ca [bowdish.ca]
- 16. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. materialneutral.info [materialneutral.info]
avoiding CU-CPT-9a precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the TLR8 antagonist, CU-CPT-9a.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in the recommended solvent. What should I do?
A1: Incomplete dissolution can be due to several factors. First, ensure you are using a suitable solvent and a sufficient volume. This compound is highly soluble in DMSO and ethanol. If the powder is still not dissolving, try the following troubleshooting steps:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use a sonication water bath to aid dissolution.[1][2]
-
Gentle Warming: Briefly warm the solution at 37°C. Avoid excessive heat as it may degrade the compound.[1]
Q2: I observed precipitation after diluting my this compound DMSO stock solution in an aqueous medium (e.g., cell culture media or PBS). Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "solvent-shifting" or "antisolvent precipitation."[1] this compound is highly soluble in organic solvents like DMSO but has poor solubility in aqueous solutions.[1] When the concentrated DMSO stock is rapidly diluted into an aqueous medium, the drastic change in solvent polarity causes the compound to precipitate out of the solution.
To prevent this, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed (37°C) aqueous medium, mix thoroughly, and then add this intermediate dilution to the final volume.[1]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically below 0.5%) to minimize both precipitation and potential solvent-induced cellular toxicity.[3]
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air).[4] The presence of water in the DMSO can reduce the solubility of hydrophobic compounds and promote precipitation upon dilution. Always use anhydrous, fresh DMSO for preparing stock solutions.[4]
Q3: What are the recommended storage conditions for this compound stock solutions to avoid precipitation and degradation?
A3: Proper storage is crucial for maintaining the stability and solubility of your this compound stock solution.
-
Long-term Storage: For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2][5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into smaller, single-use volumes.[1][2]
-
Protection from Light: Store the aliquots in light-protected tubes.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation during stock solution preparation and experimental use.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in DMSO Stock Solution | - Concentration exceeds solubility limit.- Improper storage (moisture absorption).- Freeze-thaw cycles. | - Attempt to redissolve by gentle warming (37°C) and sonication.[1][2]- If redissolving fails, prepare a new stock solution at a lower concentration.- Store aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.[2][5] |
| Precipitation Upon Dilution in Aqueous Media | - "Solvent-shifting" or "antisolvent precipitation."[1]- High final concentration of this compound.- Low temperature of the aqueous medium. | - Employ a stepwise dilution method.[1]- Ensure the final DMSO concentration is below 0.5%.[3]- Use pre-warmed (37°C) aqueous media for dilutions.[1] |
| Cloudiness or Precipitation Over Time in Diluted Solutions | - Instability of the compound in the aqueous solution.- Supersaturation. | - Prepare fresh dilutions of this compound immediately before each experiment.- Avoid storing diluted aqueous solutions.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is 265.31 g/mol .[6] To prepare 1 mL of a 10 mM stock solution, weigh out 2.653 mg of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C or -80°C.[1][2]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of this compound action on the TLR8 signaling pathway.
References
Validation & Comparative
Validating CU-CPT-9a Inhibition of TLR8 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CU-CPT-9a, a potent and selective Toll-like receptor 8 (TLR8) inhibitor, with other commercially available alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in their evaluation of TLR8-targeted therapeutics.
Introduction to TLR8 Signaling
Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viral and bacterial pathogens.[1] Upon ligand binding, TLR8 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving the activation of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and subsequent activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[2] Activated NF-κB translocates to the nucleus, driving the expression of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are critical for mounting an immune response.[3] However, dysregulation of TLR8 signaling is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention.[4][5]
This compound is a small-molecule inhibitor that specifically targets TLR8. Its mechanism of action involves binding to and stabilizing the resting, inactive dimeric state of TLR8, thereby preventing the conformational changes necessary for its activation by agonists.[1][6] This highly selective inhibition of TLR8 signaling makes this compound a valuable tool for studying TLR8 function and a promising candidate for the development of novel anti-inflammatory therapies.[4]
Product Comparison: Potency of TLR8 Inhibitors
The following table summarizes the in vitro potency (IC50 values) of this compound and other commercially available TLR8 inhibitors. The data is compiled from various studies, and it is important to note that experimental conditions may vary.
| Compound | Target(s) | IC50 (nM) | Notes |
| This compound | TLR8 | 0.5 | A highly potent and selective antagonist that stabilizes the inactive TLR8 dimer.[3][4][5][6] |
| CU-CPT-8m | TLR8 | 67 - 90 | A specific TLR8 antagonist, though less potent than this compound.[7] |
| Enpatoran (M5049) | TLR7/8 | 24.1 (for TLR8) | A dual inhibitor of TLR7 and TLR8. |
Detailed Experimental Protocols
Here, we provide detailed protocols for three key experiments commonly used to validate the inhibition of TLR8 signaling by compounds like this compound.
Cytokine Release Assay (ELISA) in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay quantifies the reduction in pro-inflammatory cytokine secretion from primary human immune cells in the presence of a TLR8 inhibitor.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin
-
TLR8 agonist (e.g., R848)
-
This compound and other test inhibitors
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound and other TLR8 inhibitors in the culture medium.
-
Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a fixed concentration of the TLR8 agonist R848 (typically at its EC80) to the wells, except for the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the agonist-only control.
NF-κB Reporter Gene Assay in HEK-Blue™ hTLR8 Cells
This cell-based assay measures the inhibition of NF-κB activation, a key downstream event in TLR8 signaling.
Materials:
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
DMEM with 10% heat-inactivated FBS
-
TLR8 agonist (e.g., R848)
-
This compound and other test inhibitors
-
96-well cell culture plates
Protocol:
-
Culture HEK-Blue™ hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS.
-
Seed the cells in a 96-well plate at a density of 2-5 x 10^4 cells/well and incubate overnight.
-
The next day, prepare serial dilutions of this compound and other inhibitors.
-
Pre-incubate the cells with the inhibitors for 1 hour.
-
Add the TLR8 agonist R848 to the wells at a concentration that induces a strong NF-κB response.
-
Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours, or until a color change is observed.
-
Measure the absorbance at 620-655 nm using a microplate reader. The absorbance is directly proportional to the level of NF-κB activation.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Phosphorylated IRAK4 and IκBα in THP-1 Cells
This assay directly assesses the inhibition of key signaling proteins downstream of TLR8.
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for cell differentiation
-
TLR8 agonist (e.g., R848)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-IRAK4, total IRAK4, IκBα, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Protocol:
-
Culture THP-1 cells and differentiate them into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours, followed by a 24-hour rest period in PMA-free medium.
-
Pre-treat the differentiated THP-1 cells with this compound for 1-2 hours.
-
Stimulate the cells with R848 for a short period (e.g., 15-30 minutes) to induce phosphorylation of downstream targets.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRAK4, total IRAK4, and IκBα overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. A decrease in the phosphorylation of IRAK4 and the degradation of IκBα in the presence of this compound indicates successful inhibition of the TLR8 pathway.
Signaling Pathways and Workflows
The following diagrams illustrate the TLR8 signaling pathway, the mechanism of this compound inhibition, and a general workflow for validating TLR8 inhibitors.
Caption: TLR8 signaling pathway and inhibition by this compound.
Caption: General workflow for validating TLR8 inhibitors.
Summary
This compound stands out as a highly potent and selective inhibitor of TLR8 signaling. Its unique mechanism of stabilizing the inactive TLR8 dimer offers a significant advantage in terms of specificity, particularly over the closely related TLR7. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate the efficacy of this compound and compare its performance against other TLR8-targeting compounds. The provided data and methodologies support the use of this compound as a valuable research tool and a promising candidate for the development of therapeutics for a range of inflammatory and autoimmune disorders.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CU CPT 9a | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 6. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
A Comparative Guide to TLR8 Modulation: The Agonist R848 Versus the Antagonist CU-CPT-9a
For researchers, scientists, and drug development professionals, understanding the precise effects of chemical probes on Toll-like receptor 8 (TLR8) is critical for advancing immunology and therapeutic design. This guide provides a direct comparison of two widely used modulators, the agonist R848 and the antagonist CU-CPT-9a, in the context of TLR8 activation assays.
While both compounds are pivotal in studying TLR8 function, they elicit opposing effects. R848, an imidazoquinoline derivative, is a potent dual agonist of TLR7 and TLR8, initiating an immune response.[1][2][3] Conversely, this compound is a highly specific and potent antagonist of TLR8, designed to inhibit its signaling.[4][5][6] This guide will delve into their mechanisms, quantitative performance in cellular assays, and the experimental protocols used to assess their activity.
Quantitative Comparison of R848 and this compound
The potencies of R848 as an agonist and this compound as an antagonist are typically determined by measuring their effect on TLR8-mediated signaling, such as the activation of the transcription factor NF-κB or the production of downstream cytokines like TNF-α.
| Compound | Class | Mechanism of Action | Potency (IC50/EC50) | Target Selectivity |
| R848 (Resiquimod) | Agonist | Activates TLR7 and TLR8 by mimicking endogenous ssRNA ligands, inducing a conformational change that initiates downstream signaling.[1][3] | IC50 = 4.2 µM (antiviral properties)[2] | Dual agonist for human TLR7 and TLR8.[1][3] |
| This compound | Antagonist | Binds to and stabilizes the resting (inactive) state of the TLR8 dimer, preventing the conformational change required for activation by agonists.[5] | IC50 = 0.5 nM[4][6] | Highly selective for TLR8, with over 10,000-fold selectivity against the closely related TLR7.[5][7] |
TLR8 Signaling Pathway
Activation of TLR8 by an agonist like R848 initiates a well-defined intracellular signaling cascade. Located in the endosome, TLR8 recognizes single-stranded RNA (ssRNA).[8] Upon agonist binding, TLR8 dimerizes and recruits the adaptor protein MyD88.[9] This leads to the formation of a complex with IRAK4, which in turn phosphorylates IRAK1.[10] Subsequent signaling through TRAF6 results in the activation of the NF-κB transcription factor, which translocates to the nucleus to induce the expression of pro-inflammatory cytokines and type I interferons.[1][10] this compound blocks this entire cascade by preventing the initial agonist-induced conformational change in the TLR8 dimer.[5]
Experimental Protocols
To evaluate the effects of R848 and this compound on TLR8 activation, a common method is a cell-based reporter assay using Human Embryonic Kidney 293 (HEK293) cells engineered to express human TLR8 and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB promoter.
HEK-Blue™ TLR8 Reporter Assay Protocol
This protocol outlines the steps to measure TLR8 activation by R848 and its inhibition by this compound.
Materials:
-
HEK-Blue™ hTLR8 cells
-
HEK-Blue™ Detection medium
-
R848 (positive control/agonist)
-
This compound (test compound/antagonist)
-
Cell culture medium (DMEM, 10% FBS, Pen-Strep)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Harvest and resuspend HEK-Blue™ hTLR8 cells in fresh, pre-warmed cell culture medium.
-
Seed 180 µL of the cell suspension into a 96-well plate at a density of approximately 5 x 10⁴ cells per well.[11]
-
-
Compound Preparation and Addition:
-
For Antagonist Assay: Prepare serial dilutions of this compound. Add 20 µL of the antagonist dilutions to the appropriate wells. Incubate for 1-2 hours at 37°C.
-
For Agonist Stimulation: Prepare a solution of R848 at a concentration known to induce a robust response (e.g., EC80). Add 20 µL of the R848 solution to all wells except the negative control. For agonist dose-response curves, add serial dilutions of R848.
-
-
Incubation:
-
SEAP Detection:
-
Prepare HEK-Blue™ Detection medium according to the manufacturer's protocol.
-
Transfer 40 µL of the cell culture supernatant from each well of the stimulation plate to a new 96-well flat-bottom plate.[9]
-
Add 160 µL of HEK-Blue™ Detection medium to each well.[9]
-
Incubate at 37°C for 1-3 hours, or until a color change is visible.
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) at 620-650 nm using a spectrophotometer.
-
Subtract the OD of the vehicle control from all other readings.
-
For the antagonist assay, plot the SEAP activity against the concentration of this compound to determine the IC50 value. For the agonist assay, plot against the R848 concentration to determine the EC50 value.
-
Conclusion
In the study of TLR8 signaling, R848 and this compound serve as indispensable tools with opposing functions. R848 is a potent activator, driving pro-inflammatory responses through the MyD88-dependent pathway. In contrast, this compound is an exceptionally potent and selective inhibitor that locks the TLR8 dimer in its inactive state, effectively blocking signaling. The experimental protocols described herein provide a robust framework for quantifying the activity of these and other TLR8 modulators, facilitating the development of novel therapeutics for immune-related disorders.
References
- 1. invivogen.com [invivogen.com]
- 2. stemcell.com [stemcell.com]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivogen.com [invivogen.com]
- 6. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 7. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Toll-like Receptor (TLR) の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to CU-CPT-9a and Other TLR8 Inhibitors for Researchers
This guide provides a detailed comparison of CU-CPT-9a with other Toll-like receptor 8 (TLR8) inhibitors, focusing on their performance backed by experimental data. It is designed for researchers, scientists, and drug development professionals seeking to understand the landscape of TLR8 antagonism.
Introduction to TLR8 Inhibition
Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viral and bacterial pathogens. Upon activation, TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, contributing to host defense. However, aberrant TLR8 activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of potent and selective TLR8 inhibitors is a significant area of therapeutic research.
This compound has emerged as a highly potent and specific antagonist of human TLR8.[1][2] This guide will compare its performance with other TLR8 inhibitors, detail the experimental methodologies used for their characterization, and illustrate the underlying signaling pathways.
Performance Comparison of TLR8 Inhibitors
The inhibitory potency of TLR8 antagonists is a key performance metric, typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for this compound and other related compounds from the same chemical series, as determined by a secreted embryonic alkaline phosphatase (SEAP) reporter assay in HEK-Blue™ TLR8 cells stimulated with the TLR7/8 agonist R848.
Table 1: Inhibitory Potency of CU-CPT-9 Series and Related Compounds against TLR8
| Compound | IC50 (nM) in HEK-Blue™ TLR8 Cells | Reference |
| This compound | 0.5 ± 0.1 | [3] |
| CU-CPT-9b | 0.7 ± 0.2 | [3] |
| CU-CPT-9d | 0.1 ± 0.02 | [4] |
| CU-CPT-9f | 0.8 ± 0.2 | [4] |
| CU-CPT8m | 67 ± 10 | [3] |
Lower IC50 values indicate higher potency.
The data clearly demonstrates the exceptional potency of the CU-CPT-9 series, with this compound exhibiting a sub-nanomolar IC50 value.[1][3][5][6] Notably, structural optimizations leading from CU-CPT8m to the CU-CPT-9 series resulted in a significant enhancement of inhibitory activity.[3]
Selectivity Profile
A critical aspect of a TLR inhibitor's performance is its selectivity for the target receptor over other members of the TLR family, especially the closely related TLR7. This compound and its analogs have demonstrated high selectivity for TLR8. In studies using HEK-Blue™ cells individually overexpressing different human TLRs, this compound and CU-CPT-9b showed potent inhibition of TLR8, while not affecting TLR7 signaling at concentrations up to the micromolar range, indicating a selectivity of over 10,000-fold.[4] Furthermore, in human peripheral blood mononuclear cells (PBMCs), which express multiple TLRs, the CU-CPT-9 compounds specifically inhibited cytokine production induced by TLR8 agonists, with no significant effect on signaling mediated by TLR2, TLR4, TLR5, TLR7, or TLR9.[4]
Mechanism of Action
This compound and related compounds employ a novel mechanism of inhibition. Instead of competing directly with the agonist binding site, they bind to a unique allosteric site on the protein-protein interface of the TLR8 homodimer. This binding stabilizes the TLR8 dimer in its inactive, resting state, thereby preventing the conformational changes necessary for receptor activation and downstream signaling.[2][3]
TLR8 Signaling Pathway
The activation of TLR8 initiates a well-defined intracellular signaling cascade. The following diagram, generated using the DOT language, illustrates the key components of the MyD88-dependent pathway leading to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.
References
- 1. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Unveiling the Selectivity of CU-CPT-9a: A Comparative Analysis of a Potent TLR8 Antagonist
For researchers, scientists, and drug development professionals, the quest for highly selective immunomodulatory compounds is paramount. CU-CPT-9a has emerged as a powerful tool in the study of Toll-like receptor (TLR) signaling, demonstrating exceptional potency and selectivity for TLR8. This guide provides a comprehensive comparison of this compound with other TLR inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.
This compound is a small molecule inhibitor that specifically targets human Toll-like receptor 8 (TLR8), a key pattern recognition receptor involved in the innate immune response to single-stranded RNA (ssRNA). With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, this compound stands out for its remarkable potency.[1][2] More critically, its selectivity profile reveals a significant therapeutic window, particularly its profound discrimination against the closely related TLR7, a feature that is highly desirable to minimize off-target effects.[3][4]
Comparative Selectivity Profile
To contextualize the performance of this compound, this section compares its inhibitory activity across the TLR family with other known TLR inhibitors, Enpatoran (M5049) and BMS-986256 (Afimetoran). The data, summarized in the table below, is derived from cellular assays, primarily utilizing HEK-Blue™ reporter cell lines expressing individual human TLRs.
| Compound | TLR1/2 | TLR2/6 | TLR3 | TLR4 | TLR5 | TLR7 | TLR8 | TLR9 |
| This compound | >1 µM | >1 µM | >1 µM | >1 µM | >1 µM | >5 µM (>10,000-fold selective) | 0.5 nM | >1 µM |
| Enpatoran (M5049) | NI | NI | Inactive | Inactive | NI | 11.1 nM | 24.1 nM | Inactive |
| BMS-986256 (Afimetoran) | NI | NI | No Effect | NI | NI | Potent Inhibitor | Potent Inhibitor | No Effect |
The data clearly illustrates the exceptional selectivity of this compound for TLR8. While Enpatoran is a potent dual inhibitor of TLR7 and TLR8, and BMS-986256 also targets both receptors, this compound offers a unique tool for specifically dissecting the role of TLR8 in immune responses.[3][5]
Mechanism of Action: Stabilizing the Resting State
The high selectivity of this compound is attributed to its unique mechanism of action. Unlike competitive antagonists that block the ligand-binding site, this compound binds to an allosteric site on the TLR8 dimer interface. This binding stabilizes the receptor in its inactive or "resting" state, thereby preventing the conformational changes required for downstream signaling activation upon agonist binding.
Caption: TLR8 signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
To facilitate the independent verification and application of these findings, detailed methodologies for key experiments are provided below.
HEK-Blue™ SEAP Reporter Gene Assay for TLR Activity
This assay is a robust method for screening and characterizing TLR inhibitors. It utilizes HEK-293 cells engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.
Materials:
-
HEK-Blue™ hTLR cells (e.g., hTLR8, hTLR7, etc.)
-
HEK-Blue™ Detection medium
-
Test compounds (e.g., this compound) and appropriate TLR agonists (e.g., R848 for TLR7/8)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ cells according to the manufacturer's instructions. On the day of the experiment, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to the appropriate density.
-
Assay Plate Preparation: Add 20 µL of test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Cell Seeding: Add 160 µL of the cell suspension to each well.
-
Stimulation: Add 20 µL of the appropriate TLR agonist to all wells except for the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
Measurement: Measure the SEAP activity by reading the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC50 values.
Caption: Workflow for determining TLR inhibitor potency using the HEK-Blue™ assay.
Cytokine Secretion Assay in Human PBMCs
This assay assesses the ability of a compound to inhibit TLR-mediated cytokine production in a more physiologically relevant primary cell model.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds and TLR agonists
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
ELISA plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in complete RPMI medium.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate TLR agonist.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the desired cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production compared to the vehicle control and determine the IC50 values.
Conclusion
This compound represents a significant advancement in the development of selective TLR modulators. Its exceptional potency and, most importantly, its high selectivity for TLR8 over other TLRs, including the closely related TLR7, make it an invaluable tool for immunological research. The provided comparative data and detailed experimental protocols offer a solid foundation for scientists to explore the specific functions of TLR8 in health and disease, and to accelerate the discovery of novel therapeutics for inflammatory and autoimmune disorders.
References
The Specificity of CU-CPT-9a: A Guide to its Use as a Negative Control in TLR7 Experiments
For researchers investigating the intricacies of the innate immune system, particularly the signaling pathways of Toll-like receptors (TLRs), the use of precise and well-characterized control compounds is paramount. This guide provides a comprehensive comparison of CU-CPT-9a and its utility as a negative control in experiments focused on TLR7, a key receptor in antiviral and autoimmune responses.
This compound is a potent and highly selective antagonist of Toll-like receptor 8 (TLR8).[1][2] Its value in TLR7 research stems from its remarkable specificity; it effectively blocks TLR8 signaling without impacting the closely related TLR7.[1] This characteristic is crucial when using agonists like R848, which activates both TLR7 and TLR8, allowing researchers to dissect the distinct contributions of each receptor to an immune response.[3][4]
Performance Comparison: this compound in TLR7 vs. TLR8 Inhibition
The defining feature of this compound is its differential activity on TLR7 and TLR8. Experimental data demonstrates a selectivity of over 10,000-fold for TLR8 over TLR7.[3] This makes it an exceptional tool for isolating TLR8-dependent signaling pathways.
| Compound | Target | IC50 | Efficacy in TLR7 Assays |
| This compound | TLR8 | 0.5 nM[2] | No significant inhibition at concentrations up to ~1µM[3] |
| R848 (Resiquimod) | TLR7/TLR8 | - | Potent Agonist[4] |
Table 1: Comparative activity of this compound and the common TLR7/8 agonist R848.
Experimental Protocols
To effectively utilize this compound as a negative control, a well-defined experimental protocol is essential. The following is a generalized methodology based on established selectivity assays.[3][5]
Objective: To confirm the selective inhibition of TLR8 and the lack of activity on TLR7 by this compound.
Materials:
-
HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cell lines (InvivoGen)
-
This compound (dissolved in DMSO)
-
R848 (Resiquimod) (TLR7/8 agonist)
-
QUANTI-Blue™ Solution (InvivoGen)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium and supplements
-
96-well plates
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells in separate 96-well plates at a density of ~5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pretreat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1 hour.
-
Agonist Stimulation: Add a fixed concentration of R848 (e.g., 1 µg/mL) to the wells to stimulate TLR7 or TLR8. Include a set of untreated, unstimulated cells as a baseline control.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Reporter Assay: Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the cell supernatant by adding QUANTI-Blue™ Solution and incubating for 1-3 hours.
-
Data Analysis: Read the absorbance at 620-655 nm using a spectrophotometer. The level of SEAP activity is proportional to the activation of the NF-κB pathway downstream of TLR7/8.
Visualizing Pathways and Workflows
To better understand the context of these experiments, the following diagrams illustrate the TLR7 signaling pathway and the experimental logic for using this compound as a negative control.
Caption: Simplified TLR7 signaling pathway.
Caption: Using this compound to differentiate TLR7/8 activity.
Alternative and Complementary Controls
While this compound is an excellent negative control for TLR7 experiments involving potential TLR8 cross-reactivity, a robust experimental design often includes multiple controls.
-
Vehicle Control: The solvent used to dissolve this compound (typically DMSO) should always be run as a control to account for any effects of the solvent on the cells.
-
Positive Controls for TLR7: To ensure the experimental system is working correctly, a known TLR7 agonist should be used. R848 serves this purpose well, but other options include Imiquimod and specific single-stranded RNA (ssRNA) sequences.[4][6]
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CU-CPT-9a: A Potent TLR8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dose-response analysis of CU-CPT-9a, a highly potent and selective Toll-like receptor 8 (TLR8) antagonist, with other relevant TLR modulators. The information presented herein is supported by experimental data to aid in the evaluation and potential application of these compounds in research and drug development.
Executive Summary
This compound is a small molecule inhibitor that specifically targets human TLR8, a key receptor in the innate immune system involved in the recognition of single-stranded RNA. It exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range, demonstrating its high potency. The mechanism of action involves the stabilization of the TLR8 dimer in its resting state, thereby preventing the conformational changes required for activation and downstream signaling. This guide compares the performance of this compound with a TLR8 agonist (Motolimod), a TLR7 agonist (Vesatolimod), and a TLR7/9 antagonist (E-6446) to provide a broad perspective on TLR modulation.
Data Presentation: Dose-Response Comparison
The following tables summarize the quantitative dose-response data for this compound and its comparators.
Table 1: Dose-Response of this compound in Human PBMCs [1]
| This compound Concentration (µM) | TLR8 Agonist | Readout | Observed Effect |
| 0.02 | R848 (1 µM) | IL-6 and IL-1β Production | Dose-dependent suppression observed |
| 0.2 | R848 (1 µM) | IL-6 and IL-1β Production | Dose-dependent suppression observed |
| 2 | R848 (1 µM) | IL-6 and IL-1β Production | Dose-dependent suppression observed |
| 20 | R848 (1 µM) | IL-6 and IL-1β Production | Dose-dependent suppression observed |
Note: While specific percentage inhibition is not detailed in the source, a clear dose-dependent suppression of cytokine production was reported.
Table 2: Performance Comparison of TLR Modulators
| Compound | Target(s) | Potency | Reported Dose-Response Effect |
| This compound | TLR8 Antagonist | IC50: 0.5 nM [1][2][3] | Dose-dependent suppression of R848-induced cytokine production in human PBMCs.[1] |
| Motolimod (VTX-2337) | TLR8 Agonist | EC50: ~100 nM | Dose-related increases in plasma levels of IL-6, G-CSF, MCP-1, and MIP-1β in cancer patients.[4][5] |
| Vesatolimod (GS-9620) | TLR7 Agonist | EC50: 291 nM | Dose-proportional increases in plasma exposure and induction of IFN-stimulated genes and cytokines at doses above 4 mg in humans.[6][7][8] |
| E-6446 | TLR7/9 Antagonist | IC50: 1.78 µM (TLR7), 0.01 µM (TLR9)[9] | Concentration-dependent inhibition of IL-6 production induced by TLR7 and TLR9 agonists in mouse dendritic cells.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Protocol 1: this compound Inhibition of TLR8-Mediated Cytokine Production in Human PBMCs[1]
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are cultured at a density of 6 x 10^6 live cells/mL in a 96-well plate.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.02, 0.2, 2, and 20 µmol/L) or a vehicle control (medium) and incubated for 1 hour at 37°C and 5% CO2.
-
TLR8 Stimulation: Following incubation, cells are stimulated with the TLR8 agonist R848 (1 µmol/L).
-
Incubation: The plate is incubated for 20 hours.
-
Cytokine Measurement: After incubation, the culture supernatants are collected, and the concentrations of IL-6 and IL-1β are measured by ELISA according to the manufacturer's instructions.
Protocol 2: Motolimod (TLR8 Agonist) Induced Cytokine Production[5][6]
-
Study Population: Advanced-stage cancer patients.
-
Dosing: Motolimod is administered at escalating doses (e.g., 2.0, 2.8, and 3.9 mg/m²).
-
Sample Collection: Plasma samples are collected at baseline and various time points post-dosing.
-
Biomarker Analysis: Plasma levels of cytokines and chemokines (e.g., IL-6, G-CSF, MCP-1, MIP-1β) are measured to assess the pharmacodynamic response.
Protocol 3: Vesatolimod (TLR7 Agonist) Immune Activation[7][8]
-
Study Population: Virally suppressed adults with HIV-1.
-
Dosing: Vesatolimod is administered orally in escalating doses (1-12 mg) every other week.
-
Pharmacodynamic Assessment: Blood samples are collected to measure plasma drug concentrations, cytokine levels, and the expression of interferon-stimulated genes (ISGs).
Protocol 4: E-6446 (TLR7/9 Antagonist) Inhibition of Cytokine Production[10]
-
Cell Culture: Mouse bone marrow-derived dendritic cells (BMDCs) are isolated and cultured.
-
Compound Treatment: Cells are treated with varying concentrations of E-6446.
-
TLR Stimulation: Cells are stimulated with a TLR7 agonist (RNA40) or a TLR9 agonist (CpG ODN2216).
-
Cytokine Measurement: The concentration of IL-6 in the culture supernatant is measured to determine the inhibitory effect of E-6446.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of TLR8 and a typical experimental workflow for evaluating TLR8 antagonists.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 4. Motolimod effectively drives immune activation in advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-Stage Cancer Patients Remain Highly Responsive to Immune Activation by the Selective TLR8 Agonist Motolimod (VTX-2337) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Vesatolimod, a Toll-like Receptor 7 Agonist, Induces Immune Activation in Virally Suppressed Adults Living With Human Immunodeficiency Virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TLR-Agonist Mediated Enhancement of Antibody-Dependent Effector Functions as Strategy For an HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
A Comparative Analysis of TLR8 Antagonists: CU-CPT-9a and CU-CPT-8m
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two potent and selective Toll-like receptor 8 (TLR8) antagonists, CU-CPT-9a and CU-CPT-8m. The information presented is based on published experimental data to assist researchers in making informed decisions for their investigative needs.
Introduction
Toll-like receptor 8 (TLR8) is a key component of the innate immune system, recognizing single-stranded RNA (ssRNA) from pathogens and triggering inflammatory responses. Dysregulation of TLR8 signaling has been implicated in various autoimmune and inflammatory diseases. This compound and CU-CPT-8m are small-molecule inhibitors designed to selectively target and inhibit TLR8 activation, offering valuable tools for studying its biological roles and as potential therapeutic leads. Both compounds operate through a novel allosteric inhibition mechanism, stabilizing the TLR8 dimer in its inactive state.[1][2][3]
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and CU-CPT-8m based on in vitro assays.
Table 1: Potency and Binding Affinity
| Compound | IC50 (nM) | Dissociation Constant (Kd) | Cell Line / Assay Condition |
| This compound | 0.5 ± 0.1[2][4] | 21 nM[5] | HEK-Blue™ TLR8 Cells (R848 agonist)[4] |
| CU-CPT-8m | 90 ± 10[2] | 0.22 µM | Differentiated THP-1 cells (R848 agonist)[2] |
Table 2: Selectivity Against Other Toll-Like Receptors
| Compound | TLR1/2 | TLR3 | TLR4 | TLR5 | TLR7 | TLR9 |
| This compound | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | >10,000-fold selectivity over TLR8 | No significant inhibition |
| CU-CPT-8m | No significant inhibition at 1 µM[2] | No significant inhibition at 1 µM[2] | No significant inhibition at 1 µM[2] | No significant inhibition at 1 µM[2] | No significant inhibition at 1 µM[2] | No significant inhibition at 1 µM[2] |
Data compiled from studies using HEK-Blue™ cells overexpressing individual human TLRs.[2][4]
Mechanism of Action
Both this compound and CU-CPT-8m function as allosteric antagonists of TLR8. They bind to a hydrophobic pocket at the dimer interface of the two TLR8 protomers.[2][4] This binding event stabilizes the TLR8 dimer in its resting, inactive conformation.[1][2][3] By locking the receptor in this state, the compounds prevent the conformational changes necessary for agonist-induced activation and subsequent downstream signaling.[1][2] This allosteric binding site is distinct from the binding site of TLR8 agonists like R848 and ssRNA.[2]
References
- 1. invivogen.com [invivogen.com]
- 2. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CU CPT 9a | Toll-like Receptors | Tocris Bioscience [tocris.com]
Confirming CU-CPT-9a Specificity: A Comparative Analysis Using TLR-Expressing Cells
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a novel compound is paramount. This guide provides a comparative analysis of experimental data confirming the specificity of CU-CPT-9a, a potent antagonist of Toll-like receptor 8 (TLR8). The data presented herein is derived from studies utilizing cell lines engineered to express specific TLRs, which functionally replicate the conditions of TLR knockout cells for specificity testing.
This compound has emerged as a highly selective inhibitor of TLR8, a key receptor in the innate immune system involved in the recognition of single-stranded RNA and the subsequent activation of inflammatory pathways.[1][2] Its specificity is crucial for its potential therapeutic applications in autoimmune and inflammatory diseases. This guide summarizes the key experimental findings that underscore the selective action of this compound.
Mechanism of Action: Stabilizing the Resting State
This compound functions by binding to an allosteric site on the TLR8 dimer, stabilizing it in its resting state.[3][4] This mechanism prevents the conformational changes required for agonist binding and subsequent downstream signaling, effectively blocking the activation of the NF-κB pathway.[1][3]
Caption: Mechanism of this compound action on the TLR8 signaling pathway.
Performance Comparison: Specificity Against Other TLRs
The cornerstone of this compound's utility is its high specificity for TLR8. This has been rigorously tested using HEK-Blue™ cells engineered to express individual human Toll-like receptors. These cell lines provide a clean system to assess the activity of a compound on a single TLR, mimicking the approach of using TLR knockout cells.
The following table summarizes the inhibitory concentration (IC50) of this compound against various TLRs, demonstrating its potent and selective inhibition of TLR8.
| Toll-like Receptor | Agonist Used | This compound IC50 (nM) | Reference |
| TLR8 | R848 | 0.5 | [2] |
| TLR2 | Pam3CSK4 | >10,000 | [4] |
| TLR3 | Poly(I:C) | >10,000 | [4] |
| TLR4 | LPS | >10,000 | [4] |
| TLR5 | Flagellin | >10,000 | [4] |
| TLR7 | R848 | >10,000 | [4] |
| TLR9 | ODN2006 | >10,000 | [4] |
Data indicates that this compound is over 20,000-fold more selective for TLR8 over other tested TLRs.
Experimental Protocols
To ensure transparency and reproducibility, the key experimental methodologies used to generate the specificity data are outlined below.
HEK-Blue™ TLR Reporter Assay
This assay is fundamental to determining the specificity of TLR inhibitors.
Caption: Workflow for determining TLR inhibitor specificity using HEK-Blue™ cells.
Protocol Details:
-
Cell Culture: HEK-Blue™ cells, each line expressing a specific human TLR (TLR2, TLR3, TLR4, TLR5, TLR7, TLR8, or TLR9), were cultured in their recommended growth medium supplemented with a selection antibiotic.
-
Assay Procedure:
-
Cells were seeded into 96-well plates.
-
Cells were pre-incubated with various concentrations of this compound for 1 hour.
-
Specific TLR agonists (as listed in the table above) were added to the wells to stimulate the respective TLRs.
-
The plates were incubated for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Data Analysis: The activation of the NF-κB pathway, a downstream event of TLR signaling, leads to the expression and secretion of embryonic alkaline phosphatase (SEAP). The SEAP levels in the cell culture supernatant were quantified using a spectrophotometer at 620-655 nm after the addition of a specific substrate. The IC50 values were then calculated from the dose-response curves.
Cytokine Measurement in Human Peripheral Blood Mononuclear Cells (PBMCs)
To confirm the activity of this compound in a more physiologically relevant setting, its effect on cytokine production was assessed in human PBMCs.
Protocol Details:
-
PBMC Isolation: Human PBMCs were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Assay Procedure:
-
PBMCs were seeded in 96-well plates.
-
Cells were pre-treated with this compound for 1 hour.
-
Cells were then stimulated with the TLR8 agonist R848 or other TLR agonists.
-
After 18-24 hours of incubation, the supernatant was collected.
-
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines such as TNF-α and IL-12 in the supernatant was measured by enzyme-linked immunosorbent assay (ELISA).
The results from these experiments consistently showed that this compound effectively inhibited the production of cytokines in response to TLR8 stimulation but not in response to agonists for other TLRs, further validating its specificity.[4][5]
Conclusion
References
- 1. invivogen.com [invivogen.com]
- 2. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 3. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Probing the Potent Inhibition of TLR8 by CU-CPT-9a: An Isothermal Titration Calorimetry Comparison
For researchers, scientists, and drug development professionals, understanding the binding affinity and thermodynamic profile of a drug candidate is paramount. This guide provides a comparative analysis of the binding of the potent and selective Toll-like receptor 8 (TLR8) antagonist, CU-CPT-9a, and related compounds, utilizing isothermal titration calorimetry (ITC) as the benchmark technique for characterizing molecular interactions.
This compound is a small-molecule inhibitor that demonstrates exceptional potency in antagonizing TLR8, a key receptor in the innate immune system implicated in various inflammatory and autoimmune diseases.[1][2][3] Its mechanism of action involves binding to and stabilizing the resting state of the TLR8 dimer, thereby preventing the conformational changes required for its activation.[2][4] This guide will delve into the quantitative binding data, provide a detailed experimental protocol for assessing such interactions via ITC, and visualize the underlying molecular events and experimental workflows.
Comparative Binding Affinity of TLR8 Ligands
Isothermal titration calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5][6] This allows for the determination of the dissociation constant (Kd), which quantifies the binding affinity, as well as the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.
The following table summarizes the binding affinities of this compound and other relevant TLR8 modulators. While direct ITC data for this compound is not available in the cited literature, the closely related analog, CU-CPT9b, which differs by only a single methyl group, has been characterized by ITC, providing a strong proxy for the binding thermodynamics of this series of compounds.
| Compound | Type | Target | Method | IC50 (nM) | Kd (nM) | Reference |
| This compound | Antagonist | Human TLR8 | Cell-based assay | 0.5 | - | [4] |
| CU-CPT9b | Antagonist | Human TLR8 | ITC | - | 21 | [1] |
| CU-CPT8m | Antagonist | Human TLR8 | ITC | 67 | 220 | [4] |
| R848 | Agonist | Human TLR8 | ITC | - | 200 | [1][4] |
Deciphering the Thermodynamics: A Detailed ITC Protocol
The following protocol is adapted from the methodology used to characterize the binding of CU-CPT9b to the ectodomain of human TLR8.[1] This provides a robust framework for researchers aiming to replicate or adapt this experiment for similar small molecule-protein interactions.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a small molecule inhibitor binding to purified human TLR8 ectodomain.
Materials:
-
Purified human TLR8 ectodomain
-
Small molecule inhibitor (e.g., this compound)
-
ITC buffer: 25 mM MES pH 5.5, 0.20 M NaCl
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Isothermal Titration Calorimeter (e.g., MicroCal iTC200)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified human TLR8 protein against the ITC buffer to ensure precise buffer matching.
-
Prepare the inhibitor stock solution in 100% DMSO.
-
Prepare the final inhibitor solution for the ITC syringe by diluting the stock solution into the final dialysis buffer. The final DMSO concentration in the syringe should be matched in the protein solution in the cell (e.g., 2.5%).[1]
-
Accurately determine the final concentrations of both the protein and the inhibitor. A typical setup would involve 10 µM of human TLR8 in the sample cell and 100 µM of the inhibitor in the syringe.[1]
-
-
ITC Experiment Setup:
-
Set the experimental temperature to 298 K (25 °C).[1]
-
Equilibrate the instrument and samples to the experimental temperature.
-
Load the protein solution into the sample cell and the inhibitor solution into the titration syringe.
-
-
Titration:
-
Data Analysis:
-
Integrate the raw ITC data (heat flow versus time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using analysis software (e.g., OriginLab) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]
-
The change in entropy (ΔS) can then be calculated from the Gibbs free energy equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Visualizing the Molecular Mechanism and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of TLR8 antagonism by this compound.
Caption: General workflow of an Isothermal Titration Calorimetry experiment.
This guide provides a foundational understanding of the binding characteristics of the TLR8 antagonist this compound and its analogs. The provided data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting TLR8 and other challenging drug targets. The direct, label-free nature of Isothermal Titration Calorimetry makes it an indispensable tool in this endeavor, offering deep insights into the thermodynamic forces that govern molecular recognition.
References
- 1. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Discovery of novel TLR8 antagonists via structure-based rational design [morressier.com]
- 4. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]
Comparative Efficacy of CU-CPT-9a in Human versus Mouse Cells: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of CU-CPT-9a, a potent and selective antagonist of Toll-like receptor 8 (TLR8), in human and mouse cells. The content is supported by experimental data to facilitate informed decisions in research and development.
This compound is a small-molecule inhibitor that has demonstrated significant potential in modulating inflammatory responses by targeting TLR8.[1][2] Its unique mechanism of action, which involves the stabilization of the TLR8 dimer in its resting state, prevents the conformational changes required for activation and subsequent downstream signaling.[1][3] This guide synthesizes available data to compare its effectiveness across species, a critical consideration for translational research.
Efficacy and Potency: A Species-Specific Dichotomy
Experimental evidence reveals a stark difference in the efficacy of this compound between human and murine cells, primarily due to differences in the TLR8 receptor. This compound is a highly potent inhibitor of human TLR8, with a reported IC50 value of 0.5 nM.[2][4] In contrast, the responsiveness of wild-type mouse TLR8 to small-molecule agonists and antagonists like this compound is significantly lower, rendering direct comparative studies challenging.
To overcome this limitation, researchers have utilized human TLR8-transgenic mice (hTLR8tg) to evaluate the in vivo and ex vivo efficacy of this compound in a murine context.[5] This approach allows for the assessment of the compound's activity on human TLR8 within a mouse immune system.
Quantitative Efficacy Data
| Cell Type | Target | Agonist | Readout | IC50 | Reference |
| Human HEK-Blue™ TLR8 Cells | Human TLR8 | R848 | SEAP Activity | 0.5 ± 0.1 nM | [3][5] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Human TLR8 | R848 | TNF-α Production | ~90 nM (for CU-CPT8m, a related compound) | [3] |
| Human PBMCs | Human TLR8 | R848 / RNA-40 | IL-6 Production | Dose-dependent suppression | [4] |
| Splenocytes from hTLR8tg/TLR7-KO Mice | Human TLR8 | ORN8L | IL-12p40 Production | Dose-dependent inhibition | [5] |
Mechanism of Action: Stabilizing the Inactive State
This compound functions by binding to an allosteric site on the TLR8 homodimer interface.[3][5] This binding event stabilizes the receptor in its inactive, resting conformation, thereby preventing the recruitment of downstream signaling adaptors, such as MyD88, and the subsequent activation of the NF-κB pathway.[1][3]
Experimental Protocols
In Vitro Efficacy in Human Cells (HEK-Blue™ TLR8 Assay)
A common method to determine the IC50 of TLR8 inhibitors involves using HEK-Blue™ cells that are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Culture: HEK-Blue™ hTLR8 cells are cultured in standard growth medium supplemented with selection antibiotics.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for 1 hour.
-
Agonist Stimulation: The TLR8 agonist, R848 (1 µg/mL), is added to the cells to induce TLR8 signaling.[5]
-
Incubation: The cells are incubated for 16-24 hours to allow for SEAP expression.
-
SEAP Detection: The supernatant is collected, and SEAP activity is quantified using a spectrophotometer at 620-655 nm after the addition of a SEAP detection reagent.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of this compound's inhibition of SEAP activity.
Ex Vivo Efficacy in Mouse Cells (Splenocyte Assay)
To assess the efficacy in a mouse model, splenocytes are isolated from hTLR8tg/TLR7-KO mice. The knockout of TLR7 is important to ensure that the observed effects are specific to TLR8 activation, as some agonists can activate both receptors.[5]
-
Splenocyte Isolation: Spleens are harvested from hTLR8tg/TLR7-KO mice, and a single-cell suspension of splenocytes is prepared.
-
Compound Treatment: Splenocytes are treated with different concentrations of this compound.
-
Agonist Stimulation: The cells are stimulated with a TLR8-specific agonist, such as ORN8L (100 µg/mL).[5]
-
Incubation: The splenocytes are incubated for a specified period to allow for cytokine production.
-
Cytokine Measurement: The concentration of cytokines, such as IL-12p40, in the cell culture supernatant is measured by ELISA.
-
Data Analysis: The dose-dependent inhibition of cytokine production by this compound is determined.
Summary and Conclusion
This compound is a highly potent and selective inhibitor of human TLR8. Its efficacy in mouse cells is limited to genetically modified models expressing human TLR8, as it does not effectively inhibit wild-type mouse TLR8. This species-specific activity is a critical consideration for the design and interpretation of preclinical studies. For researchers investigating the therapeutic potential of TLR8 antagonists, this compound serves as an invaluable tool for studies involving human cells and humanized mouse models. Future research may focus on the development of TLR8 antagonists with cross-species reactivity to facilitate more direct translational studies.
References
- 1. invivogen.com [invivogen.com]
- 2. CU-CPT9a - Wikipedia [en.wikipedia.org]
- 3. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CU-CPT-9a: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of CU-CPT-9a, a potent and selective inhibitor of Toll-like receptor 8 (TLR8). Adherence to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance in research and drug development settings.
Crucial Note: Before proceeding with any handling or disposal of this compound, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains specific details on the hazards, handling, and emergency procedures for this compound. The following guidelines are based on general best practices for laboratory chemical waste and should be supplemented with the information from the specific SDS for this compound.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid, in solution, or as waste), appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) are essential. Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of other chemicals, careful selection and use of gloves are critical.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.
-
Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste depends on its form (solid, liquid solution, or contaminated materials). All waste generated must be treated as hazardous chemical waste.
Waste Identification and Segregation
-
Solid this compound: Unused or expired solid this compound should be disposed of in its original container if possible, or in a clearly labeled, sealed container. It should be segregated as solid chemical waste.
-
This compound Solutions: Solutions of this compound, typically in DMSO, must be collected as liquid chemical waste. Do not mix this waste with other waste streams unless they are compatible.
-
Contaminated Labware: All disposable materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be collected in a designated, lined container for solid chemical waste.
Containerization and Labeling
-
Containers: Use only chemically compatible and leak-proof containers for waste collection.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "in DMSO"), and the approximate concentration and volume. The date of waste accumulation should also be clearly marked.
Storage of Waste
-
Location: Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Segregation: Ensure that this compound waste is stored separately from incompatible chemicals.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
Disposal Route
-
Arrangement for Pickup: Do not dispose of this compound waste down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Summary of Disposal Procedures for this compound
| Waste Type | Personal Protective Equipment (PPE) | Disposal Container | Labeling Requirements | Disposal Method |
| Solid this compound | Nitrile gloves, safety glasses, lab coat | Sealed, compatible solid waste container | "Hazardous Waste," "this compound," Date | Collection by institutional EHS for incineration or other approved disposal method. |
| This compound in DMSO Solution | Nitrile gloves, safety glasses/goggles, lab coat | Leak-proof, compatible liquid waste container | "Hazardous Waste," "this compound in DMSO," Concentration, Date | Collection by institutional EHS for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, gloves) | Nitrile gloves, safety glasses, lab coat | Lined, sealed solid waste container | "Hazardous Waste," "this compound Contaminated Debris" | Collection by institutional EHS for incineration. |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory chemical waste management protocols. For specific experimental protocols involving this compound, researchers should consult relevant publications and internal Standard Operating Procedures (SOPs). The core principle is the containment and proper disposal of all materials that have come into contact with the compound.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for CU-CPT-9a
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling CU-CPT-9a, a potent and selective TLR8 inhibitor. Adherence to these protocols is essential for minimizing risk and ensuring the integrity of your research.
When working with this compound, a chemical compound intended for research use only, a comprehensive understanding of its properties and the necessary safety precautions is critical. While a specific Material Safety Data Sheet (MSDS) is not publicly available, this document outlines the recommended personal protective equipment (PPE), handling procedures, and disposal plans based on general laboratory safety standards for chemical compounds and the available product information.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data from various suppliers.
| Property | Value | Source |
| Molecular Weight | 265.31 g/mol | R&D Systems[1], Selleck Chemicals[2] |
| Formula | C₁₇H₁₅NO₂ | R&D Systems[1] |
| Purity | ≥98% | R&D Systems[1], Tocris Bioscience |
| IC₅₀ | 0.5 nM | MedChemExpress[3], InvivoChem[4], Selleck Chemicals[2], Tocris Bioscience |
| K_d | 21 nM | R&D Systems[1], Tocris Bioscience |
| Solubility | - Soluble to 100 mM in DMSO- Soluble to 20 mM in ethanol- Insoluble in water | R&D Systems[1], Selleck Chemicals[2] |
| CAS Number | 2165340-32-7 | R&D Systems[1] |
Recommended Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the specific PPE required for any laboratory procedure. The following table outlines the recommended PPE for handling this compound based on standard laboratory safety protocols.[5][6][7]
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes & Face | Safety glasses with side shields or Goggles | Safety glasses provide minimum protection from flying particles.[5] Goggles are required for protection against chemical splashes and vapors.[5] A face shield may be necessary for procedures with a high risk of splashing. |
| Hands | Disposable nitrile gloves | Nitrile gloves offer protection against incidental chemical exposure.[5] It is recommended to wear two pairs of gloves (double-gloving) for added protection.[5] Gloves should be changed immediately if contaminated or compromised.[7] Never reuse disposable gloves.[7] |
| Body | Laboratory coat | A lab coat should be worn to protect skin and personal clothing from contamination.[6][7] It should be buttoned completely. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | While specific respiratory hazards are not identified, working in a well-ventilated area or under a chemical fume hood is a standard best practice to minimize inhalation exposure to any chemical powder or solvent vapors. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[5] |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the stability of this compound and ensure a safe working environment.
Storage:
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean and uncluttered. If working with the powdered form, this should be done in a chemical fume hood to avoid inhalation.
-
Reconstitution: this compound is soluble in DMSO and ethanol.[1][2] Use appropriate laboratory techniques to accurately prepare solutions of the desired concentration.
-
Use: When using this compound in experiments, handle it with care to avoid contact with skin and eyes.
-
Spills: In the event of a spill, follow your laboratory's established spill cleanup procedures for chemical compounds. This generally involves absorbing the spill with an inert material and decontaminating the area.
Disposal Plan
All waste materials contaminated with this compound should be considered chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for proper disposal by your institution's environmental health and safety department. Do not pour chemical waste down the drain.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CU CPT 9a HCl | antagonist of TLR8 | CAS# N/A | InvivoChem [invivochem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. invivogen.com [invivogen.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
